CYM51010
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRYYSKTWDPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069498-96-9 | |
| Record name | 1069498-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CYM51010 as a selective MOR-DOR heteromer agonist
An In-depth Technical Guide on CYM51010: A Selective MOR-DOR Heteromer Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of opioid pharmacology is evolving beyond the classical understanding of individual receptor function. A growing body of evidence highlights the significance of G protein-coupled receptor (GPCR) dimerization, with the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) heteromer (MOR-DOR) emerging as a novel therapeutic target for analgesia.[1][2] This heteromer exhibits a unique pharmacological profile distinct from its constituent monomers.[1][3] this compound has been identified as a selective agonist for the MOR-DOR heteromer.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological data, detailing key experimental methodologies, and visualizing its mechanism of action.
Pharmacological Profile of this compound
This compound is a small molecule that preferentially activates the MOR-DOR heteromer.[6] This biased agonism is central to its therapeutic potential, as it offers a pathway to potent analgesia with a potentially reduced side-effect profile compared to conventional MOR agonists like morphine.[5][6] Studies have shown that this compound induces antinociception comparable to morphine but with diminished development of tolerance and withdrawal symptoms.[5][7][8] Furthermore, it has shown efficacy in models of neuropathic pain, a condition often resistant to classical opioids.[7][9]
Data Presentation: Quantitative Pharmacology
The following tables summarize the in vitro pharmacological data for this compound, comparing its activity at the MOR-DOR heteromer with its activity at the individual MOR and DOR monomers.
Table 1: G-Protein Activation Profile of this compound ([³⁵S]GTPγS Binding Assay)
| Receptor Target | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
|---|---|---|---|
| MOR-DOR Heteromer | ~50 | 100 (Standard) | [5][10] |
| MOR | ~300 | Not Reported | [5][10] |
| DOR | ~300 | Not Reported | [5][10] |
| WT Spinal Cord Membranes | 403 | 100 |[5][8][10] |
Efficacy (Eₘₐₓ) is often expressed relative to a standard agonist for the respective receptor.
Table 2: β-Arrestin 2 Recruitment Profile of this compound (PathHunter Assay)
| Receptor Target | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
|---|---|---|---|
| MOR-DOR Heteromer | 861 ± 1 | 121 ± 6 | [11] |
| MOR | Not Reported | 61 ± 4 | [11] |
| DOR | 812 ± 8 | 55 ± 6 |[11] |
Data indicate that this compound is more potent at activating G-protein signaling via the heteromer compared to the monomers. It also demonstrates robust β-arrestin recruitment at the heteromer.[5][11]
Signaling Pathways and Mechanism of Action
Activation of the MOR-DOR heteromer by this compound initiates distinct downstream signaling cascades. Unlike MOR homodimers which primarily signal through G-protein pathways, the MOR-DOR heteromer can also signal preferentially through β-arrestin pathways.[3][12] This differential signaling is hypothesized to contribute to the unique pharmacological profile of heteromer-selective agonists.
Caption: MOR-DOR heteromer signaling cascade upon activation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key assays used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human MOR, DOR, or both.[13]
-
Incubation: In a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4), incubate cell membranes (approx. 20 µg) with a specific radioligand (e.g., 0.2-0.5 nM [³H]diprenorphine) and a range of concentrations of this compound.[13][14]
-
Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).[15]
-
Reaction Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through glass fiber filters.[13]
-
Data Analysis: Wash filters and measure radioactivity. Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
β-Arrestin 2 Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR signaling and desensitization.[16]
Methodology:
-
Cell Culture: Use a commercially available cell line, such as PathHunter® CHO-K1 OPRM1/OPRD1 β-arrestin cells, which are engineered to co-express the MOR-DOR heteromer and the enzyme-tagged β-arrestin components.[17][18]
-
Cell Plating: Plate cells (e.g., 5,000-10,000 cells/well) in a 384-well white, clear-bottom plate and incubate overnight.[17]
-
Compound Addition: Prepare serial dilutions of this compound. Add 5 µL of each dilution to the respective wells.[17]
-
Incubation: Incubate the plate for 90 minutes at 37°C.[17]
-
Detection: Add the PathHunter® Detection Reagent, which contains the substrate for the complemented β-galactosidase enzyme. Incubate at room temperature for 60 minutes.[17][18]
-
Data Analysis: Read the chemiluminescent signal using a plate luminometer. Fit the data to a four-parameter logistic curve to determine the EC₅₀ and Eₘₐₓ values.[17]
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Caption: Logical flow of the [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest or from tissue, such as mouse spinal cord.[5]
-
Incubation Mixture: Prepare an assay buffer containing MgCl₂, NaCl, EGTA, Tris-HCl, GDP, and [³⁵S]GTPγS.
-
Reaction: Incubate membranes (20 µg) with varying concentrations of this compound in the assay buffer.[5]
-
Termination: After incubation (e.g., 60 min at 30°C), terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of membrane-bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Plating: Culture cells expressing the Gαi-coupled receptor (e.g., HEK-MOR cells) and plate them in a suitable microplate format.[19][20]
-
Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[19]
-
Stimulation: Add a Gαs activator such as forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. Concurrently, add varying concentrations of the Gαi-coupled agonist (this compound).[21]
-
Lysis and Detection: After incubation (e.g., 10-30 minutes), lyse the cells and measure cAMP levels using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence).[19][21]
-
Data Analysis: The inhibitory effect of the agonist is measured as a decrease in the forskolin-stimulated cAMP signal. Data are analyzed to calculate the IC₅₀ (for inhibition) or EC₅₀ for the agonist's effect.
Conclusion
This compound represents a significant tool for probing the pharmacology of MOR-DOR heteromers. Its selectivity provides a unique opportunity to dissect the physiological roles of this receptor complex in vivo.[9] The data strongly suggest that targeting MOR-DOR heteromers is a promising strategy for developing novel analgesics with improved therapeutic windows.[6][7] The protocols and data presented in this guide offer a technical foundation for researchers aiming to explore this compound and the broader field of opioid receptor heteromers. Further optimization of molecules based on the this compound scaffold could lead to the development of next-generation pain therapeutics.[5][22]
References
- 1. Opioid receptor heteromers in analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure–Activity Relationship Study of this compound, an Agonist for the µ–δ Opioid Receptor Heterodimer [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. zenodo.org [zenodo.org]
- 16. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationship Study of this compound, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Analgesic Pathway: Discovery and Initial Characterization of CYM51010, a Biased Agonist of the μ-δ Opioid Receptor Heteromer
For Immediate Release – In a significant advancement for pain management research, the small molecule CYM51010 has been identified and characterized as a biased agonist for the μ-δ opioid receptor (MOR-DOR) heteromer. This discovery, stemming from a large-scale high-throughput screening effort, presents a promising new avenue for the development of potent analgesics with potentially fewer side effects than traditional opioids. This technical guide provides an in-depth overview of the discovery, initial pharmacological characterization, and the experimental protocols used to elucidate the unique properties of this compound.
Executive Summary
This compound is a novel chemical entity identified as a selective agonist for the μOR-δOR heteromer.[1] Unlike conventional opioids that primarily target the μ-opioid receptor (MOR), this compound exhibits a distinct preference for the dimeric complex formed between MOR and the δ-opioid receptor (DOR). Initial studies have demonstrated that this compound induces potent antinociceptive effects, comparable to morphine, but with a reduced propensity for developing tolerance.[2][3] This biased agonism, favoring the MOR-DOR heteromer over individual receptor monomers, is a key characteristic that may underpin its improved side-effect profile.[2]
Discovery via High-Throughput Screening
The identification of this compound was the result of a comprehensive high-throughput screening (HTS) campaign that assayed a library of approximately 335,461 small molecules.[2] The primary screen utilized a β-arrestin recruitment assay, a cell-based functional assay that measures a key event in G protein-coupled receptor (GPCR) signaling and desensitization.[2]
The screening process was designed to identify compounds that selectively activated the MOR-DOR heteromer. To achieve this, the screening cascade involved cell lines co-expressing both MOR and DOR, alongside control cell lines expressing only MOR or DOR. This differential screening approach was crucial in pinpointing compounds with a bias for the heterodimeric receptor complex. From this extensive library, 94 compounds were identified as having a preferential activity for the MOR-DOR heteromer.[2] Subsequent secondary screening and characterization led to the selection of this compound as a lead candidate for further investigation.[2]
Quantitative Pharmacological Profile
The initial characterization of this compound involved a series of in vitro functional assays to quantify its potency and efficacy at the MOR-DOR heteromer and the individual MOR and DOR homomers. The data clearly demonstrates the biased agonism of this compound.
β-Arrestin Recruitment Assay
The β-arrestin recruitment assay measures the ability of a ligand to induce the interaction of β-arrestin with the activated GPCR. The potency of this compound was found to be significantly higher in cells expressing the MOR-DOR heteromer compared to cells expressing only MOR or DOR.
| Target | Parameter | Value |
| MOR-DOR Heteromer | EC50 | 403 nM [4] |
| Emax | 100% | |
| MOR Homomer | EC50 | > 10 µM |
| Emax | < 20% | |
| DOR Homomer | EC50 | > 10 µM |
| Emax | < 20% | |
| Table 1: Potency and Efficacy of this compound in β-Arrestin Recruitment Assay. |
[35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a primary step in GPCR signaling. This compound demonstrated a more potent and efficacious response in activating G proteins in cell membranes containing the MOR-DOR heteromer.[5]
| Target | Parameter | Value |
| MOR-DOR Heteromer | EC50 | ~50 nM [5] |
| Emax | ~150% (relative to basal) [5] | |
| MOR Homomer | EC50 | ~300 nM [5] |
| Emax | ~120% (relative to basal) [5] | |
| DOR Homomer | EC50 | ~300 nM [5] |
| Emax | ~110% (relative to basal) [5] | |
| Table 2: Potency and Efficacy of this compound in [35S]GTPγS Binding Assay. |
Signaling Pathway of this compound at the MOR-DOR Heteromer
Upon binding of this compound, the MOR-DOR heteromer undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling event is the activation of heterotrimeric G proteins, specifically of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors. A key consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor, and can also initiate G protein-independent signaling cascades.
Experimental Protocols
PathHunter® β-Arrestin Recruitment Assay (DiscoverX)
This assay quantifies the recruitment of β-arrestin to the activated GPCR using an enzyme fragment complementation (EFC) technology.[6][7]
-
Cell Lines: PathHunter® CHO-K1 cell lines stably co-expressing a ProLink™ (PK)-tagged MOR and an Enzyme Acceptor (EA)-tagged DOR, alongside control cell lines expressing only MOR-PK or DOR-PK. All cell lines also express an EA-tagged β-arrestin.[1][6]
-
Principle: Upon ligand-induced receptor activation, β-arrestin-EA is recruited to the GPCR-PK, forcing the complementation of the two β-galactosidase enzyme fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[6]
-
Procedure:
-
Cells are seeded into 96-well microplates and incubated overnight.
-
Serial dilutions of this compound are prepared in assay buffer.
-
The compound dilutions are added to the cells and incubated for 90 minutes at 37°C.[7]
-
PathHunter® detection reagents are added to each well.
-
The plates are incubated at room temperature for 60 minutes.
-
Chemiluminescence is read on a standard plate reader.
-
Data is normalized to the maximum response of a reference agonist and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[8]
-
Membrane Preparation: Crude membranes are prepared from CHO cells expressing the opioid receptors of interest.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated in a 96-well plate with assay buffer, GDP (to ensure all G proteins are in an inactive state), and serial dilutions of this compound.[8]
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The plate is incubated at 30°C for 60 minutes with gentle shaking.[8]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Specific binding is plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.[8]
-
In Vivo Antinociception: Tail-Flick Test
The tail-flick test is a standard method to assess the analgesic properties of a compound in rodents by measuring the latency to a thermal stimulus.[9][10]
-
Animals: Male C57BL/6 mice are typically used.
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of high-intensity light to the ventral surface of the tail.[9]
-
Procedure:
-
A baseline tail-flick latency is determined for each animal before drug administration. A cut-off time (e.g., 10-18 seconds) is set to prevent tissue damage.[9][11]
-
This compound or a vehicle control is administered, typically via subcutaneous or intrathecal injection.[12]
-
At various time points after administration, the tail-flick latency is measured again.
-
The data is often expressed as the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
-
Dose-response curves are generated to determine the analgesic potency of the compound.
-
Conclusion
The discovery and initial characterization of this compound as a MOR-DOR heteromer-biased agonist represents a pivotal step in the development of novel analgesics. Its unique pharmacological profile, favoring the heterodimer over the individual receptor monomers, offers a potential mechanism to separate the desired analgesic effects from the undesirable side effects associated with conventional opioids. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other heteromer-biased ligands, paving the way for a new generation of safer and more effective pain therapeutics.
References
- 1. GPCR β-Arrestin Product Solutions [discoverx.com]
- 2. pnas.org [pnas.org]
- 3. Identification of a μ-δ opioid receptor heteromer-biased agonist with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. web.mousephenotype.org [web.mousephenotype.org]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pnas.org [pnas.org]
The Role of CYM51010 in Elucidating Opioid Receptor Dimerization: A Technical Guide
Executive Summary: The dimerization of opioid receptors, particularly the formation of heterodimers between the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), has emerged as a critical area of research in the development of novel analgesics with improved side-effect profiles. This technical guide provides an in-depth overview of CYM51010, a biased agonist for the MOR-DOR heterodimer, and its application as a tool for studying the pharmacology and signaling of this receptor complex. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource encompassing quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Introduction to Opioid Receptor Dimerization
Opioid receptors, members of the G protein-coupled receptor (GPCR) superfamily, are the primary targets for opioid analgesics. The classical understanding of opioid pharmacology has focused on the function of individual receptor monomers (μ, δ, and κ). However, a growing body of evidence demonstrates that these receptors can form dimers, both homodimers (e.g., MOR-MOR) and heterodimers (e.g., MOR-DOR). This dimerization can lead to unique pharmacological properties, including altered ligand binding, signaling, and receptor trafficking, distinct from their monomeric counterparts. The MOR-DOR heterodimer, in particular, has garnered significant attention as a potential therapeutic target for pain management with a reduced risk of the adverse effects associated with traditional mu-opioid agonists, such as tolerance, dependence, and respiratory depression.
This compound: A Biased Agonist for the MOR-DOR Heterodimer
This compound is a small molecule that has been identified as a selective agonist for the MOR-DOR heterodimer[1][2]. It exhibits minimal affinity for the individual MOR or DOR monomers, making it an invaluable tool for specifically probing the function of the heterodimer.
Mechanism of Action
This compound displays biased agonism, preferentially activating G-protein signaling pathways over the β-arrestin recruitment pathway at the MOR-DOR heterodimer. This biased signaling is thought to contribute to its favorable pharmacological profile, as the G-protein pathway is primarily associated with analgesia, while β-arrestin recruitment has been linked to some of the undesirable side effects of opioids.
Pharmacological Profile
In preclinical studies, this compound has demonstrated potent antinociceptive effects comparable to morphine in various pain models. Notably, chronic administration of this compound results in significantly less development of analgesic tolerance compared to morphine. This suggests that targeting the MOR-DOR heterodimer with biased agonists like this compound could be a promising strategy for developing safer and more effective pain therapeutics.
Data Presentation
The following tables summarize the quantitative data available for this compound's in vitro activity and in vivo efficacy.
Table 1: In Vitro Efficacy and Potency of this compound
| Assay Type | Receptor Target | Parameter | Value | Reference |
| β-Arrestin Recruitment | MOR-DOR Heterodimer | EC50 | 403 nM | [1] |
| [³⁵S]GTPγS Binding | MOR-DOR Heterodimer | EC50 | ~50 nM | |
| [³⁵S]GTPγS Binding | MOR Monomer | EC50 | ~300 nM | |
| [³⁵S]GTPγS Binding | DOR Monomer | EC50 | ~300 nM | |
| β-Arrestin Recruitment | MOR Monomer | EC50 | ~3 µM | |
| β-Arrestin Recruitment | DOR Monomer | EC50 | ~8 µM |
Table 2: Antinociceptive Effects of this compound in Animal Models
| Animal Model | Pain Type | Route of Administration | Effective Dose Range | Comparison to Morphine | Reference |
| Mouse Tail-Flick Test | Acute Thermal Pain | Intrathecal | 1 - 10 nmol | Similar efficacy, reduced tolerance | |
| Rat Spinal Nerve Ligation | Neuropathic Pain | Intrathecal | 10 - 30 µg | Effective where morphine is less effective |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the MOR-DOR heterodimer.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization
Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, resulting in light emission at the acceptor's wavelength.
Methodology:
-
Vector Construction: Clone the coding sequences of MOR and DOR into expression vectors containing Rluc and YFP tags, respectively (e.g., pRluc-N1-MOR and pYFP-N1-DOR).
-
Cell Culture and Transfection: Co-transfect HEK293 cells with the MOR-Rluc and DOR-YFP constructs using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
Assay: 48 hours post-transfection, wash the cells with PBS. Add the Rluc substrate, coelenterazine h, to each well.
-
Data Acquisition: Immediately measure the luminescence at the donor emission wavelength (~480 nm) and the acceptor emission wavelength (~530 nm) using a microplate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio in the presence of both receptors compared to controls (single receptor expression) indicates dimerization. The effect of this compound on the BRET signal can be assessed by pre-incubating the cells with the compound.
Förster Resonance Energy Transfer (FRET) Assay for Receptor Interaction
Principle: FRET is another proximity-based assay that relies on the energy transfer between a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and an acceptor fluorophore (e.g., YFP). When the fluorophores are in close proximity, excitation of the donor leads to emission from the acceptor.
Methodology:
-
Vector Construction: Create expression vectors for MOR and DOR fused to CFP and YFP, respectively (e.g., pCFP-N1-MOR and pYFP-N1-DOR).
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293 or CHO) with the MOR-CFP and DOR-YFP constructs.
-
Imaging: 24-48 hours post-transfection, image the cells using a fluorescence microscope equipped with appropriate filter sets for CFP and YFP.
-
FRET Measurement: Acquire images in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).
-
Data Analysis: Correct for spectral bleed-through and calculate the FRET efficiency. An increase in FRET efficiency in cells co-expressing both receptors indicates interaction. The influence of this compound can be studied by treating the cells with the compound prior to imaging.
Co-Immunoprecipitation (Co-IP) for Detecting Receptor Complexes
Principle: Co-IP is used to demonstrate the physical interaction between two proteins. An antibody against one protein (the "bait") is used to pull it out of a cell lysate, and the presence of the other protein (the "prey") in the immunoprecipitated complex is detected by Western blotting.
Methodology:
-
Cell Lysis: Lyse cells co-expressing epitope-tagged MOR (e.g., HA-MOR) and DOR (e.g., Flag-DOR) in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-HA antibody) coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other epitope tag (e.g., anti-Flag antibody). The detection of the "prey" protein confirms the interaction.
[³⁵S]GTPγS Binding Assay for G-protein Activation
Principle: This assay measures the activation of G-proteins by agonist-bound GPCRs. Activated GPCRs catalyze the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing MOR, DOR, or both.
-
Assay Reaction: Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to an activated GPCR. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (EA). Upon receptor activation and β-arrestin recruitment, the two fragments combine to form an active enzyme, which generates a chemiluminescent signal in the presence of a substrate.
Methodology:
-
Cell Lines: Use engineered cell lines stably expressing the tagged MOR-DOR heterodimer, MOR monomer, or DOR monomer and the tagged β-arrestin.
-
Cell Seeding: Plate the cells in a 96-well or 384-well white plate.
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes).
-
Signal Detection: Add the detection reagents containing the enzyme substrate and measure the chemiluminescence using a plate reader.
-
Data Analysis: Determine the EC50 and Emax values from the dose-response curves.
Adenylyl Cyclase Activity Assay
Principle: MOR and DOR are typically Gi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various methods, including competitive immunoassays (e.g., ELISA) or BRET-based cAMP biosensors.
Methodology (using a BRET-based biosensor):
-
Cell Transfection: Co-transfect cells expressing the MOR-DOR heterodimer with a BRET-based cAMP biosensor.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Treatment: Add increasing concentrations of this compound to measure its inhibitory effect on forskolin-stimulated cAMP production.
-
BRET Measurement: Measure the BRET signal, which changes in response to cAMP levels.
-
Data Analysis: Calculate the IC50 of this compound for the inhibition of adenylyl cyclase activity.
Intracellular Calcium Mobilization Assay
Principle: While MOR and DOR are primarily Gi/o-coupled, under certain conditions, such as in the context of heterodimerization or coupling to promiscuous G-proteins, they can also modulate intracellular calcium levels, often through the Gq pathway leading to the release of calcium from intracellular stores. This can be measured using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Loading: Load cells expressing the MOR-DOR heterodimer with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add this compound and monitor the change in fluorescence over time using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the increase in intracellular calcium concentration in response to this compound.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships relevant to the study of this compound and opioid receptor dimerization.
Caption: this compound-Mediated Signaling at the MOR-DOR Heterodimer.
References
A Technical Guide to the In Vitro Functional Activity of CYM51010
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Clarification of Molecular Target
Initial investigation into the binding affinity of CYM51010 for the Sphingosine-1-Phosphate 5 (S1P5) receptor has revealed a critical discrepancy in the available scientific literature. Extensive database searches indicate that this compound is not a ligand for the S1P5 receptor. Instead, the scientific consensus identifies this compound as a biased agonist with selectivity for the µ-opioid receptor – δ-opioid receptor (MOR-DOR) heterodimer[1][2]. This compound has been characterized for its analgesic properties and a potentially reduced side-effect profile compared to traditional opioids[1][2].
Therefore, this technical guide will focus on the established in vitro functional activity of this compound at its recognized target, the MOR-DOR heterodimer, to provide accurate and actionable information for research and development.
Quantitative Analysis of this compound Functional Activity
The functional potency and efficacy of this compound have been primarily determined through two key in vitro assays: G-protein activation assays and β-arrestin recruitment assays. These assays provide insight into the compound's signaling bias.
| Assay Type | Receptor Expressed | Parameter | Value | Reference |
| G-Protein Activation ([³⁵S]GTPγS Binding) | µOR-δOR Heterodimer | EC₅₀ | 54 nM | [1] |
| µOR-δOR Heterodimer | Eₘₐₓ | 168 ± 3% of basal | [1] | |
| µOR alone | EC₅₀ | 210 nM | [1] | |
| µOR alone | Eₘₐₓ | 138 ± 6% of basal | [1] | |
| δOR alone | EC₅₀ | 300 nM | [1] | |
| δOR alone | Eₘₐₓ | 113 ± 1% of basal | [1] | |
| β-Arrestin Recruitment (PathHunter Assay) | µOR-δOR Heterodimer | EC₅₀ | 8.3 µM | [1] |
| µOR-δOR Heterodimer | Eₘₐₓ | 1197 ± 31% of basal | [1] | |
| µOR alone | EC₅₀ | 1.8 µM | [1] | |
| µOR alone | Eₘₐₓ | 557 ± 11% of basal | [1] | |
| δOR alone | EC₅₀ | 2.7 µM | [1] | |
| δOR alone | Eₘₐₓ | 423 ± 49% of basal | [1] | |
| β-Arrestin 2 Recruitment | µOR-δOR Heterodimer | EC₅₀ | 861 ± 1 nM | [3] |
| µOR-δOR Heterodimer | Eₘₐₓ | 121 ± 6% | [3] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates greater potency. Eₘₐₓ (Maximum effect) is the maximal response a drug can produce.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the activation of G-proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an indicator of receptor-mediated G-protein activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably co-expressing the µ-opioid and δ-opioid receptors (µOR-δOR) or from spinal cord tissue.
-
Incubation: Cell membranes (approximately 20 µg of protein) are incubated with varying concentrations of this compound.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of filter-bound radioactivity, representing [³⁵S]GTPγS bound to the Gα subunits, is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS and subtracted from the total binding to yield specific binding. The resulting data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values[1].
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway. The assay is based on enzyme fragment complementation technology.
Methodology:
-
Cell Line Engineering: A cell line is engineered to stably express the MOR-DOR heterodimer. One protomer of the receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: The engineered cells are plated into microtiter plates.
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Recruitment and Complementation: Agonist binding to the receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.
-
Signal Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent signal.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the amount of β-arrestin recruited. These data are used to generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values[1][4].
Signaling Pathways of this compound at the MOR-DOR Heterodimer
This compound acts as a biased agonist at the MOR-DOR heterodimer, preferentially activating the G-protein signaling cascade over the β-arrestin pathway[1]. This signaling bias is a key characteristic of the compound and is thought to contribute to its favorable pharmacological profile.
Upon binding of this compound to the MOR-DOR heterodimer, the following signaling events are initiated:
-
G-Protein Activation: The activated receptor complex acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (primarily Gαi/o).
-
Downstream G-Protein Signaling: The activated Gα-GTP and Gβγ subunits dissociate and modulate the activity of downstream effectors. This can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channel activity.
-
β-Arrestin Recruitment (Less Favored): While this compound can induce β-arrestin recruitment, it does so with significantly lower potency (higher EC₅₀) compared to G-protein activation[1]. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as those involving MAP kinases like ERK[5]. The biased nature of this compound suggests that it stabilizes a receptor conformation that is more favorable for G-protein coupling than for β-arrestin binding.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of CYM51010: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM51010 has emerged as a significant pharmacological tool and a potential therapeutic lead compound due to its unique activity profile at opioid receptors. This technical guide provides a comprehensive overview of the cellular targets of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. This compound is a biased agonist that preferentially targets the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) heterodimer (MOR-DOR).[1][2] This biased agonism, favoring G-protein signaling over β-arrestin recruitment, is a key characteristic that may contribute to its distinct pharmacological effects, including analgesia with potentially reduced side effects compared to classical opioids.[1][3][4]
Primary Cellular Target: The MOR-DOR Heterodimer
The principal cellular target of this compound is the heterodimeric complex formed by the μ-opioid receptor and the δ-opioid receptor.[1][2] While it exhibits some activity at MOR and DOR monomers, its potency and efficacy are most pronounced at the MOR-DOR heterodimer. This selectivity provides a novel avenue for probing the physiological and pathological roles of this specific receptor complex.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays to determine its potency and efficacy at its target receptors. The following table summarizes the key quantitative data available for this compound.
| Receptor Target | Assay Type | Parameter | Value | Reference(s) |
| MOR-DOR Heterodimer | G-protein Activation ([³⁵S]GTPγS) | EC₅₀ | 403 nM | [3] |
| MOR-DOR Heterodimer | β-arrestin Recruitment | EC₅₀ | >10 µM | [5] |
| μ-Opioid Receptor (MOR) | G-protein Activation ([³⁵S]GTPγS) | EC₅₀ | ~5-6 fold lower potency than at MOR-DOR | [5] |
| δ-Opioid Receptor (DOR) | G-protein Activation ([³⁵S]GTPγS) | EC₅₀ | ~5-6 fold lower potency than at MOR-DOR | [5] |
Signaling Pathways of this compound
This compound acts as a biased agonist at the MOR-DOR heterodimer, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[5][6] Upon binding to the MOR-DOR heterodimer, this compound induces a conformational change that facilitates the coupling and activation of inhibitory G-proteins, specifically of the Gi/o family.[5][7] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in the desired analgesic effect. Conversely, this compound has a significantly lower potency for recruiting β-arrestin 2 to the activated receptor complex.[5][6] This biased signaling profile is hypothesized to contribute to a reduction in the common side effects associated with traditional opioid agonists, such as tolerance and respiratory depression, which are thought to be mediated, in part, by β-arrestin signaling.[8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Experimental Workflow: High-Throughput Screening for Biased Agonists
The identification of a compound like this compound typically involves a multi-stage process starting from a large chemical library and progressively narrowing down to a lead candidate with the desired pharmacological profile.
Cell Culture and Transfection for Receptor Expression
Objective: To generate stable cell lines expressing the μ-opioid receptor (MOR), δ-opioid receptor (DOR), or both (for MOR-DOR heterodimer studies).
Materials:
-
Human Embryonic Kidney (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Expression vectors containing the cDNA for human MOR and DOR
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Selection antibiotic (e.g., G418)
Protocol:
-
Culture HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
For transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Prepare DNA-lipid complexes by mixing the expression vectors (MOR, DOR, or both) with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
After 48 hours, begin selection by adding the appropriate concentration of G418 to the culture medium.
-
Maintain the cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days.
-
Isolate and expand resistant colonies.
-
Verify receptor expression via radioligand binding assays or western blotting.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for MOR, DOR, and MOR-DOR heterodimers.
Materials:
-
Cell membranes from HEK293 cells expressing the receptor(s) of interest
-
Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR)
-
Non-specific binding competitor (e.g., unlabeled naloxone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound at various concentrations
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare cell membranes by homogenizing the cultured cells in ice-cold buffer and centrifuging to pellet the membranes. Resuspend the pellet in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled naloxone.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of this compound. Convert the IC₅₀ to Ki using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for G-protein Activation
Objective: To measure the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G-protein activation.
Materials:
-
Cell membranes expressing the receptor(s) of interest
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
This compound at various concentrations
-
96-well plates
-
Scintillation counter
Protocol:
-
Incubate cell membranes with GDP for at least 15 minutes on ice to allow for the dissociation of endogenous GTP.
-
In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound.
-
For basal binding, add buffer instead of this compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash the filters and count the radioactivity as described for the radioligand binding assay.
-
Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ and Emax.
β-arrestin Recruitment Assay
Objective: To quantify the ability of this compound to induce the recruitment of β-arrestin 2 to the opioid receptors.
Materials:
-
HEK293 cells co-expressing the opioid receptor(s) and a β-arrestin 2 fusion protein (e.g., as in the PathHunter® assay)
-
Assay-specific substrate and detection reagents
-
This compound at various concentrations
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer
Protocol:
-
Seed the engineered cells in the assay plates and incubate overnight.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a plate luminometer.
-
Plot the luminescence as a function of this compound concentration to determine the EC₅₀ and Emax for β-arrestin recruitment.
Conclusion
This compound is a valuable research tool for investigating the pharmacology of MOR-DOR heterodimers. Its biased agonism, characterized by potent G-protein activation and weak β-arrestin recruitment, provides a unique mechanism of action that may lead to the development of novel analgesics with improved safety profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other biased ligands targeting GPCR heterodimers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor [authors.library.caltech.edu]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CYM51010 in Nociception and Analgesia: A Technical Guide
An In-Depth Examination of a Biased μ-Opioid and δ-Opioid Receptor Heterodimer Agonist
Abstract
CYM51010 has emerged as a significant pharmacological tool in the study of nociception and the development of novel analgesics. Identified as a biased agonist for the μ-opioid receptor (μOR) and δ-opioid receptor (δOR) heterodimer (μOR-δOR), this compound exhibits a unique pharmacological profile. It demonstrates potent antinociceptive effects comparable to morphine but with a markedly reduced propensity for inducing tolerance and withdrawal symptoms. This technical guide provides a comprehensive overview of the role of this compound in nociception and analgesia, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its effects. This document is intended for researchers, scientists, and drug development professionals in the fields of pain research and pharmacology.
Introduction
The opioid system is a cornerstone of pain management, with agonists of the μ-opioid receptor being the most potent analgesics available. However, their clinical utility is often limited by severe side effects, including respiratory depression, constipation, and the development of tolerance and dependence. The discovery that G protein-coupled receptors (GPCRs), such as opioid receptors, can form heterodimers has opened new avenues for drug discovery. The μOR-δOR heterodimer has been identified as a promising target for the development of safer and more effective analgesics.
This compound is a small molecule that selectively activates the μOR-δOR heterodimer.[1][2] Its biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment, is thought to contribute to its favorable side-effect profile.[3][4] This guide will delve into the preclinical data that substantiates the role of this compound as a promising lead compound for a new generation of pain therapeutics.
Mechanism of Action: A Biased Agonist at the μOR-δOR Heterodimer
This compound's primary mechanism of action is its function as a biased agonist at the μOR-δOR heterodimer. This means it preferentially activates the G-protein signaling cascade, which is associated with analgesia, while having a lower efficacy in recruiting β-arrestin2, a protein implicated in the development of tolerance and other adverse effects.[4]
Signaling Pathway
Upon binding to the μOR-δOR heterodimer, this compound induces a conformational change in the receptor complex, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). The net effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release in pain pathways.
This compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Receptor | Parameter | Value | Reference |
| β-Arrestin Recruitment | μOR-δOR Heterodimer | EC50 | 403 nM | [3] |
| μOR | EC50 | >10 µM | [3] | |
| δOR | EC50 | >10 µM | [3] | |
| [³⁵S]GTPγS Binding | μOR-δOR Heterodimer | EC50 | 1.3 µM | [3] |
| μOR-δOR Heterodimer | Emax | 150 ± 10% | [3] | |
| μOR | EC50 | >10 µM | [3] | |
| δOR | EC50 | >10 µM | [3] |
Table 2: In Vivo Antinociceptive Activity of this compound
| Pain Model | Assay | Species | Route of Administration | ED50 | Maximal Effect (%MPE) | Reference |
| Acute Thermal Nociception | Tail-Flick Test | Mouse | Subcutaneous (s.c.) | ~3 mg/kg | ~80% | [3] |
| Chemotherapy-Induced Neuropathic Pain (Paclitaxel) | Von Frey Test | Mouse | Subcutaneous (s.c.) | 1, 3, and 5 mg/kg (dose-dependent reversal of hyperalgesia) | Significant reversal of mechanical allodynia | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
This assay is used to determine the ability of a compound to induce the interaction between an activated GPCR and β-arrestin.
-
Cell Line: CHO-K1 cells stably co-expressing the human μ-opioid receptor with a ProLink tag (OPRM1-PK) and β-arrestin 2 fused to an Enzyme Acceptor fragment (EA) of β-galactosidase. For heterodimer studies, cells co-express both μOR and δOR.
-
Assay Principle: The PathHunter® enzyme fragment complementation (EFC) assay is utilized. Agonist binding to the receptor promotes the recruitment of β-arrestin-EA to the receptor-PK, forcing the complementation of the two β-galactosidase fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cryopreserved PathHunter® cells are thawed and seeded into 384-well white, clear-bottom assay plates in cell plating medium and incubated overnight at 37°C in 5% CO₂.
-
Serial dilutions of this compound and a reference agonist (e.g., DAMGO) are prepared.
-
The compound dilutions are added to the cell plates.
-
Plates are incubated for 90 minutes at 37°C.
-
PathHunter® Detection Reagent is prepared according to the manufacturer's instructions and added to each well.
-
Plates are incubated at room temperature for 60 minutes, protected from light.
-
Chemiluminescent signal is read using a plate luminometer.
-
-
Data Analysis: Raw luminescence units are normalized to vehicle control (0% activation) and the maximal response of a full agonist (100% activation). EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. Structure-Activity Relationship Study of this compound, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a μ-δ opioid receptor heteromer-biased agonist with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CYM51010 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM51010 is a selective agonist for the μ-opioid receptor (μOR) - δ-opioid receptor (δOR) heteromer. It exhibits potent antinociceptive properties, comparable to morphine, but with a potentially improved side-effect profile, including reduced tolerance and withdrawal symptoms.[1][2] These characteristics make this compound a valuable research tool for investigating the in vivo roles of μOR-δOR heteromers and as a potential scaffold for the development of novel analgesics.[1] This document provides detailed experimental protocols for in vivo studies using this compound, focusing on the assessment of its antinociceptive effects and the development of tolerance in murine models.
Mechanism of Action and Signaling Pathway
This compound functions as a biased agonist at the μOR-δOR heteromer.[1] Upon binding, it promotes the constitutive recruitment of β-arrestin2 to the receptor complex. This engagement of β-arrestin2 subsequently modulates the downstream signaling cascade, specifically influencing the spatiotemporal regulation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) phosphorylation.[3][4][5] This distinct signaling mechanism is believed to contribute to its unique pharmacological profile.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Receptor | Parameter | Value |
| β-arrestin Recruitment | μOR-δOR Heteromer | EC50 | 403 nM[2] |
| [³⁵S]GTPγS Binding | μOR-δOR Heteromer | EC50 | ~50 nM[1] |
| [³⁵S]GTPγS Binding | μOR | EC50 | ~300 nM[1] |
| [³⁵S]GTPγS Binding | δOR | EC50 | ~300 nM[1] |
Table 2: In Vivo Antinociceptive Efficacy of this compound in Mice
| Administration Route | Dose | Peak Effect Time (min) | Antinociceptive Effect (%MPE) |
| Subcutaneous (s.c.) | 1 mg/kg | 30-60 | Moderate |
| Subcutaneous (s.c.) | 3 mg/kg | 30-60 | Strong |
| Subcutaneous (s.c.) | 6 mg/kg | 30-60 | ~70% of Maximal[1] |
| Subcutaneous (s.c.) | 10 mg/kg | 30-60 | Maximal, comparable to Morphine[1] |
| Intrathecal (i.t.) | 3 nmol | 30 | Dose-dependent increase |
| Intrathecal (i.t.) | 10 nmol | 30 | Dose-dependent increase |
| Intrathecal (i.t.) | 30 nmol | 30 | Dose-dependent increase[1] |
Note: %MPE (Maximum Possible Effect) is calculated based on the tail-flick latency.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper dissolution of this compound is critical for reliable experimental outcomes. It is recommended to prepare fresh solutions on the day of the experiment.
Recommended Vehicle Formulation: A common vehicle for subcutaneous or intraperitoneal injection consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take the required volume of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
Assessment of Acute Antinociception (Tail-Flick Test)
The tail-flick test is a standard method to measure the analgesic effects of compounds in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Tail-flick analgesia meter
-
This compound solution and vehicle
-
Syringes for subcutaneous or intrathecal injection
Protocol:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain the mouse and place its tail on the radiant heat source of the tail-flick apparatus. Record the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. To prevent tissue damage, a cut-off time of 10-15 seconds is typically used.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection at doses of 1, 3, 6, or 10 mg/kg).[1]
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time of peak effect and duration of action.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Assessment of Antinociceptive Tolerance
Chronic administration of opioids can lead to the development of tolerance, characterized by a reduced analgesic response.
Protocol:
-
Baseline Antinociception: On day 1, determine the baseline antinociceptive response to a specific dose of this compound (e.g., 6 mg/kg or 10 mg/kg, s.c.) as described in the acute antinociception protocol.
-
Chronic Administration: Administer the same dose of this compound subcutaneously once daily for a period of 8 to 14 days.[1]
-
Daily Testing: On each day of the study, measure the antinociceptive effect (tail-flick latency) at the time of peak effect after the daily injection.
-
Data Analysis: Plot the %MPE against the day of treatment. A gradual decrease in %MPE over time indicates the development of tolerance. Compare the rate of tolerance development to that of a standard opioid like morphine.
Naloxone-Precipitated Withdrawal Assay
This assay is used to assess the degree of physical dependence developed after chronic drug administration.
Protocol:
-
Chronic Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or a control opioid like morphine once daily for 9 days.[1]
-
Naloxone Challenge: Two hours after the final drug administration on day 9, induce withdrawal by administering naloxone (an opioid antagonist) via intraperitoneal (i.p.) injection (e.g., 5 mg/kg).[1]
-
Observation: Immediately after the naloxone injection, place the mouse in a clear observation chamber and record withdrawal signs (e.g., jumping, wet dog shakes, diarrhea, ptosis) for a period of 30 minutes.
-
Body Weight: Measure the body weight of the mice before the final drug administration and 30 minutes after the naloxone injection. Weight loss is an indicator of withdrawal severity.[1]
-
Data Analysis: Quantify the observed withdrawal signs and compare the severity between the this compound and control groups.
Conclusion
This compound is a promising pharmacological tool for studying the nuanced roles of μOR-δOR heteromers in pain modulation and opioid pharmacology. The protocols outlined in this document provide a framework for conducting robust in vivo studies to characterize its antinociceptive efficacy and tolerance profile. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of this novel class of compounds.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor heterodimerization leads to a switch in signaling: beta-arrestin2-mediated ERK activation by mu-delta opioid receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM51010 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM51010 is a synthetic small molecule that functions as a biased agonist for the μ-opioid receptor – δ-opioid receptor (MOR-DOR) heterodimer.[1][2][3] It exhibits antinociceptive properties with a potentially reduced side effect profile compared to traditional opioid agonists.[1][2][3] With an EC50 of 403 nM for the MOR-DOR heterodimer, this compound is a valuable tool for investigating the pharmacology and signaling of this specific receptor complex.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 408.53 g/mol | [1] |
| Molecular Formula | C25H32N2O3 | [1] |
| Appearance | Off-white to light brown solid | [1] |
| CAS Number | 1069498-96-9 | [1] |
Solubility
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (244.78 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended as absorbed water can impact solubility. | [1] |
| Ethanol | Information not readily available, but generally lower than DMSO for similar compounds.[4][5][6][7] | It is advisable to test solubility in small volumes before preparing a large stock. |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/low-moisture DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator (water bath or probe)
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of this compound (Molecular Weight = 408.53 g/mol ).
-
Adding Solvent: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO. For 4.085 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the tube for 30-60 seconds to initially mix the compound and solvent.
-
If the compound is not fully dissolved, place the tube in a sonicator bath. Sonicate for 5-10 minutes, or until the solution is clear.[1] Monitor the tube to prevent overheating.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for your cell culture application, filter it through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8] Protect from light.[1][8]
-
Dilution of Stock Solution for Cell Culture Experiments
For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Example Dilution:
To treat cells with a final concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium:
-
Prepare an intermediate dilution of the 10 mM stock solution. For instance, dilute the 10 mM stock 1:100 in sterile cell culture medium or PBS to get a 100 µM working solution.
-
Add 100 µL of the 100 µM working solution to 900 µL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration in this example would be 0.1%.
Signaling Pathway of this compound
This compound acts as a biased agonist at the MOR-DOR heterodimer, primarily activating G-protein signaling pathways with less recruitment of β-arrestin.[2][9] This biased agonism is thought to contribute to its favorable side-effect profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM51010 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM51010 is a biased agonist for the µ-δ opioid receptor (MOR-DOR) heteromer, presenting a promising therapeutic avenue for neuropathic pain.[1][2] Unlike traditional opioids that primarily target µ-opioid receptors (MOR), this compound's unique mechanism of action offers the potential for potent analgesia with a reduced side-effect profile, including diminished tolerance and withdrawal symptoms.[1][3] Preclinical studies have demonstrated its efficacy in alleviating pain in various models of neuropathic pain, including chemotherapy-induced neuropathic pain (CINP).[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in a preclinical neuropathic pain research setting. Detailed protocols for in vivo administration, behavioral testing, and post-mortem tissue analysis are provided to guide researchers in evaluating the therapeutic potential of this compound.
Mechanism of Action
This compound selectively activates the MOR-DOR heteromer, which is expressed in key pain-processing regions of the central nervous system.[1][2] This activation initiates a signaling cascade that leads to the attenuation of neuroinflammation and a reduction in neuronal hyperexcitability, key drivers of neuropathic pain.[4][5] Specifically, this compound has been shown to decrease the expression of several pro-inflammatory and nociceptive markers in the dorsal root ganglion and spinal cord, including:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A key ion channel involved in the detection and transduction of noxious stimuli.
-
p38α Mitogen-Activated Protein Kinase (MAPK): A critical enzyme in inflammatory signaling pathways.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes.
-
Microglial Markers (ICAM-1 & IBA1): Indicative of neuroinflammation and microglial activation.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): Key mediators of the inflammatory response.[4][5]
By modulating these pathways, this compound effectively reduces the sensitization of nociceptive neurons that underlies neuropathic pain states.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of neuropathic pain.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Chemotherapy-Induced Neuropathic Pain (CINP)
| Parameter | Vehicle Control | This compound (1 mg/kg, s.c.) | This compound (3 mg/kg, s.c.) | This compound (5 mg/kg, s.c.) | Gabapentin (60 mg/kg, s.c.) |
| Paw Withdrawal Frequency (%) to 0.07g von Frey filament | Significantly Increased | Substantially Restored | Substantially Restored | Substantially Restored | Substantially Restored |
| Paw Withdrawal Frequency (%) to 0.4g von Frey filament | Significantly Increased | Substantially Restored | Substantially Restored | Substantially Restored | Substantially Restored |
Data adapted from a study on CINP in mice. "Substantially Restored" indicates a significant reversal of chemotherapy-induced mechanical hypersensitivity.[6]
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for subcutaneous (s.c.) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 25 mg/mL stock solution of this compound in DMSO. This stock solution can be stored at -20°C for up to one month, protected from light. For longer-term storage, -80°C for up to six months is recommended.[3]
-
Vehicle Preparation: The vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Working Solution Preparation (Example for a 2.5 mg/mL solution): a. In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again until the solution is homogenous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly. e. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Administration: Administer the freshly prepared this compound solution subcutaneously to the experimental animals at the desired dosage (e.g., 1, 3, or 5 mg/kg). The injection volume should be calculated based on the animal's body weight.
Assessment of Mechanical Allodynia using the von Frey Test
This protocol details the "up-down" method for assessing mechanical sensitivity in rodents, a key measure of neuropathic pain.
Materials:
-
von Frey filaments with a range of calibrated bending forces (e.g., 0.008g to 300g)
-
Elevated wire mesh platform
-
Plexiglas chambers for animal habituation
-
Data recording sheets
Procedure:
-
Habituation: Place each animal in a separate Plexiglas chamber on the elevated wire mesh platform. Allow the animals to acclimate for at least 60 minutes before testing.
-
Filament Application: a. Start with a filament near the expected 50% withdrawal threshold (e.g., 2.0g for rats, 0.6g for mice in a neuropathic pain model). b. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 2-5 seconds. c. A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: a. If the animal shows a positive response, the next filament tested should be one step lower in force. b. If there is no response, the next filament tested should be one step higher in force. c. Continue this pattern for a predetermined number of stimuli after the first change in response (typically 4-6 more stimuli).
-
Data Analysis: The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli.
Post-Mortem Tissue Analysis: Immunohistochemistry (IHC) and ELISA
Following the completion of behavioral testing, spinal cord and dorsal root ganglion (DRG) tissues can be collected for molecular analysis to investigate the downstream effects of this compound treatment.
a. Immunohistochemistry for TRPV1, p38α, and Microglial Markers
Materials:
-
4% Paraformaldehyde (PFA) in PBS for perfusion
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., rabbit anti-TRPV1, rabbit anti-phospho-p38α, mouse anti-IBA1) - Note: Optimal dilutions should be determined empirically.
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: a. Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. b. Dissect the lumbar spinal cord and DRGs. c. Post-fix the tissues in 4% PFA for 4-6 hours at 4°C. d. Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions at 4°C until they sink. e. Embed the tissues in OCT and freeze at -80°C. f. Section the tissues on a cryostat (e.g., 20 µm sections) and mount on charged slides.
-
Immunostaining: a. Wash the sections with PBS. b. Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes. c. Block with blocking buffer for 1 hour at room temperature. d. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. e. Wash with PBS (3 x 10 minutes). f. Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light. g. Wash with PBS (3 x 10 minutes). h. Counterstain with DAPI for 5 minutes. i. Wash with PBS and coverslip with mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence or confocal microscope. b. Quantify the fluorescence intensity or the number of positive cells in the regions of interest (e.g., dorsal horn of the spinal cord).
b. ELISA for TNF-α and IL-1β
Materials:
-
Spinal cord tissue homogenates
-
Commercially available ELISA kits for TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Sample Preparation: a. Homogenize freshly dissected spinal cord tissue in lysis buffer containing protease inhibitors. b. Centrifuge the homogenates to pellet cellular debris and collect the supernatant. c. Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
ELISA Assay: a. Follow the manufacturer's instructions provided with the specific ELISA kit. b. Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve and calculate the concentration of TNF-α and IL-1β in the samples. c. Normalize the cytokine concentrations to the total protein concentration of each sample.
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Signaling pathway of this compound in alleviating neuropathic pain.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for evaluating this compound in neuropathic pain.
Logical Relationship of this compound's Therapeutic Effect
Caption: Logical flow from this compound administration to therapeutic outcome.
References
Protocol for Assessing CYM51010-Induced Analgesia
Application Note & Protocol
For Research Use Only.
Introduction
CYM51010 is a novel compound identified as a biased agonist for the μ-δ opioid receptor (MOR-DOR) heterodimer.[1][2] This unique pharmacological profile suggests its potential as an analgesic with a reduced side-effect profile, such as diminished tolerance development, compared to traditional μ-opioid receptor agonists like morphine.[1] The MOR-DOR heterodimer represents an emerging therapeutic target for pain management, and this compound serves as a critical tool for investigating the physiological and pathological roles of this receptor complex.[2]
This document provides detailed protocols for assessing the analgesic properties of this compound in rodent models using standard behavioral assays for nociception. These protocols are intended for researchers, scientists, and drug development professionals investigating novel pain therapeutics.
Mechanism of Action
This compound selectively activates the MOR-DOR heterodimer, a G protein-coupled receptor (GPCR) complex.[1] Upon activation, the heterodimer is thought to initiate a distinct downstream signaling cascade compared to MOR or DOR homomers. Evidence suggests that this pathway may involve the recruitment of β-arrestin and subsequent activation of the extracellular signal-regulated kinase (ERK) pathway.[3] This biased signaling may underlie the compound's unique analgesic properties and reduced propensity for tolerance.[1]
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for assessing this compound-induced analgesia. Note that specific values may vary depending on the animal strain, age, and specific experimental conditions.
Table 1: this compound Dosage and Administration
| Parameter | Recommendation |
| Formulation | Suspend in a vehicle of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] |
| Route of Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection. |
| Effective Dose Range | 1 - 10 mg/kg in mice.[5] A dose of 10 mg/kg has been shown to induce conditioned place preference.[6] |
| Pre-treatment Time | 30 minutes before behavioral testing. |
Table 2: Comparison of Analgesic Effects (Qualitative)
| Assay | This compound (1-10 mg/kg) | Morphine (5-10 mg/kg) |
| Hot Plate Test | Increased latency to paw licking or jumping. | Increased latency to paw licking or jumping.[3][7] |
| Tail-Flick Test | Increased latency to tail withdrawal. | Increased latency to tail withdrawal.[8][9] |
| Von Frey Test | Increased paw withdrawal threshold.[5] | Increased paw withdrawal threshold. |
| Tolerance | Reduced development of tolerance with chronic dosing.[1] | Significant tolerance development.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Hot Plate Test
This test assesses the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic mechanisms.[7]
Materials:
-
Hot plate apparatus with adjustable temperature and a timer.
-
Plexiglas cylinder to confine the animal on the hot plate.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old).
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[3]
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[3][7]
-
Baseline Measurement: Place each animal individually on the hot plate within the Plexiglas cylinder and start the timer. Record the latency (in seconds) to the first sign of nociception, typically paw licking or jumping.[7] A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[7]
-
Drug Administration: Administer this compound or vehicle control (e.g., s.c. or i.p.).
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), repeat the hot plate test and record the latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency compared to baseline or as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
This assay measures the latency to withdraw the tail from a radiant heat source, primarily assessing spinal reflexes.[8][9]
Materials:
-
Tail-flick analgesia meter with a radiant heat source and timer.
-
Animal restrainer.
-
This compound solution and vehicle control.
-
Syringes and needles.
-
Experimental animals.
Protocol:
-
Acclimation: Acclimate animals to the testing room and handling for at least 30 minutes.[8]
-
Baseline Measurement: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and timer. The timer automatically stops when the animal flicks its tail.[8] Record the baseline latency. A cut-off time (e.g., 15-20 seconds) should be set to prevent tissue injury.[8]
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: At various time points after injection (e.g., 30, 60, 90 minutes), repeat the tail-flick measurement.
-
Data Analysis: Calculate the increase in tail-flick latency or %MPE as described for the hot plate test.
Von Frey Test
This test is used to assess mechanical allodynia (pain in response to a non-painful stimulus) and is particularly relevant for models of neuropathic pain.[10]
Materials:
-
Set of calibrated von Frey filaments.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for each animal.
-
This compound solution and vehicle control.
-
Syringes and needles.
-
Experimental animals (can be used in conjunction with a neuropathic pain model, such as chronic constriction injury).[10]
Protocol:
-
Acclimation: Place animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 20-30 minutes.[10]
-
Baseline Measurement: Apply von Frey filaments to the plantar surface of the hind paw in ascending order of force. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold can be determined using the up-down method.[10]
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), reassess the paw withdrawal threshold.
-
Data Analysis: The analgesic effect is measured as the increase in the paw withdrawal threshold (in grams).
Conclusion
The protocols outlined in this document provide a framework for the preclinical assessment of the analgesic effects of this compound. By utilizing these standardized behavioral assays, researchers can effectively characterize the potency, efficacy, and unique pharmacological properties of this MOR-DOR heterodimer agonist. Further investigation into the dose-response relationship and a direct quantitative comparison to standard opioids like morphine will be crucial in elucidating the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteromers of μ-δ opioid receptors: new pharmacology and novel therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Morphine attenuates the (−)-morphine-produced tail-flick inhibition via the sigma-1 receptor in the mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional Relevance of μ-δ Opioid Receptor Heteromerization: A Role in Novel Signaling and Implications for the Treatment of Addiction Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM51010 in Conditioned Place Preference Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CYM51010, a mu-delta opioid receptor (MOR-DOR) heteromer-preferring agonist, in conditioned place preference (CPP) assays. The information is intended to guide researchers in designing and executing experiments to evaluate the rewarding and addiction-related properties of this compound.
Introduction
This compound has been identified as a biased agonist for the μ-δ opioid receptor (MOR-DOR) heterodimer.[1][2][3] This unique pharmacological profile has generated interest in its potential as a therapeutic agent with reduced side effects compared to traditional opioids.[1][2][4] The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and is a valuable tool for studying the potential for substance abuse.[5][6][7] In this model, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is interpreted as a measure of the drug's rewarding properties.[5][7]
Studies have shown that this compound, like morphine, can induce rewarding effects in CPP assays.[4][8] However, it also demonstrates the intriguing ability to block the reinstatement of an extinguished morphine-induced CPP, suggesting a potential role in preventing relapse.[4][8]
Key Applications of this compound in CPP Assays:
-
Assessing Rewarding Effects: Determining the dose-dependent rewarding properties of this compound.
-
Investigating Addiction Liability: Comparing the rewarding effects of this compound to classical opioids like morphine.
-
Evaluating Relapse Prevention Potential: Testing the ability of this compound to block the reinstatement of opioid-seeking behavior.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in conditioned place preference assays.
Table 1: Rewarding Effects of this compound in Conditioned Place Preference in Mice
| Treatment Group | Dose (mg/kg) | CPP Score (seconds) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~50 | - |
| This compound | 2.5 | ~150 | P < 0.05 |
| This compound | 5 | ~200 | P < 0.01 |
| This compound | 10 | ~250 | P < 0.01 |
| Morphine | 10 | ~275 | *P < 0.01 |
Data are approximated from graphical representations in the cited literature and are expressed as the mean time spent in the drug-paired chamber.[8]
Table 2: Effect of this compound on Morphine-Primed Reinstatement of an Extinguished CPP in Mice
| Conditioning | Pre-Reinstatement Treatment | Reinstatement Priming | CPP Score (seconds) | Statistical Significance |
| Saline | Vehicle | Saline | ~0 | - |
| Morphine | Vehicle | Saline | ~0 | No reinstatement |
| Morphine | Vehicle | Morphine (5 mg/kg) | ~250 | **P < 0.001 (vs. Saline prime) |
| Morphine | This compound (10 mg/kg) | Morphine (5 mg/kg) | ~50 | Not significant (vs. Saline prime) |
Data are approximated from graphical representations in the cited literature and are expressed as the mean time spent in the drug-paired chamber.[8]
Experimental Protocols
This section provides a detailed methodology for conducting conditioned place preference assays with this compound, based on established protocols.[4][5][6]
Materials:
-
This compound
-
Morphine sulfate
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]
-
Conditioned Place Preference Apparatus (a two- or three-compartment chamber with distinct visual and tactile cues in each compartment)
-
Animal scale
-
Syringes and needles for injection
-
Timers
-
Video recording and analysis software (optional, but recommended for accurate tracking)
Animal Model:
-
Male mice are commonly used.[4]
Procedure:
The CPP protocol consists of three main phases: pre-conditioning (habituation), conditioning, and post-conditioning (testing).
1. Pre-conditioning Phase (Habituation and Baseline Preference):
-
Day 1: Place each mouse in the central compartment of the CPP apparatus (if a three-compartment box is used) and allow it to freely explore all compartments for 15-20 minutes.
-
Record the time spent in each of the larger, distinct compartments. This serves to establish any baseline preference for a particular environment.
-
A biased design may be used where the drug is paired with the initially non-preferred compartment to avoid confounding novelty-seeking with drug reward.[5]
2. Conditioning Phase:
-
This phase typically lasts for 4-8 days, with alternating injections of the drug and vehicle.
-
Drug Conditioning Day (e.g., Days 2, 4, 6, 8):
-
Administer this compound or morphine via the desired route (e.g., subcutaneous, intraperitoneal).
-
Immediately after injection, confine the mouse to one of the conditioning compartments for a set period (e.g., 30 minutes).
-
-
Vehicle Conditioning Day (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle solution.
-
Immediately after injection, confine the mouse to the opposite conditioning compartment for the same duration as the drug conditioning.
-
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
3. Post-conditioning Phase (CPP Test):
-
Day 10: Place the mouse in the central compartment and allow it to freely access all compartments for 15-20 minutes, similar to the pre-conditioning phase.
-
Record the time spent in each compartment.
-
An increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment is indicative of a conditioned place preference.
Protocol for Reinstatement:
-
Extinction Phase: Following the CPP test, the preference for the drug-paired chamber is extinguished by repeatedly placing the animals in the apparatus without any drug administration until the time spent in each chamber is approximately equal.
-
Reinstatement Test:
-
Administer a priming dose of the drug (e.g., a lower dose of morphine).
-
To test the effect of this compound on reinstatement, administer this compound prior to the morphine prime.[4][8]
-
Place the animal back in the CPP apparatus and record the time spent in each compartment.
-
A significant increase in time spent in the previously drug-paired chamber indicates reinstatement of drug-seeking behavior.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a MOR-DOR heteromer agonist.
Experimental Workflow for Conditioned Place Preference
Caption: Experimental workflow for a conditioned place preference assay.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Study of this compound, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Calcium Imaging Assays Using CYM51010
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM51010 is a potent and selective biased agonist for the μ-opioid receptor – δ-opioid receptor (μOR-δOR) heterodimer.[1] Unlike conventional opioid agonists, this compound exhibits significant bias towards G-protein signaling over β-arrestin recruitment, which may contribute to its favorable pharmacological profile, including potent antinociceptive effects with reduced tolerance and withdrawal symptoms.[2][3] The activation of the μOR-δOR heterodimer has been shown to induce intracellular calcium mobilization, making calcium imaging a valuable tool to functionally characterize the activity of this compound and similar compounds.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging assays, intended for researchers in pharmacology, cell biology, and drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and other relevant opioid agonists. This data is essential for designing and interpreting calcium mobilization experiments.
Table 1: In Vitro Potency of this compound at the μOR-δOR Heterodimer
| Parameter | EC50 | Assay Type | Reference |
| G-protein Activation | ~50 nM | [³⁵S]GTPγS Binding | [5] |
| β-arrestin Recruitment | ~8 µM | Enzyme Complementation Assay | [5] |
| Antinociceptive Activity | 403 nM | Not specified | [2] |
Note: A specific EC50 value for this compound-induced calcium mobilization has not been reported in the literature. The G-protein activation EC50 provides a useful starting point for determining the optimal concentration range for calcium assays.
Table 2: Comparative EC50 Values for Calcium Mobilization by Opioid Agonists
| Compound | Receptor Target | EC50 | Cell Line | Reference |
| DAMGO | μOR | 145 - 270 nM | SH-SY5Y | [6] |
| DPDPE | δOR | 10 nM | SH-SY5Y | [6] |
Signaling Pathway of μOR-δOR Heterodimer-Mediated Calcium Mobilization
Activation of the μOR-δOR heterodimer by this compound initiates a G-protein-mediated signaling cascade that leads to an increase in intracellular calcium. The diagram below illustrates this proposed pathway.
Experimental Protocols
This section provides a detailed protocol for conducting a calcium imaging assay to measure the response of cells expressing the μOR-δOR heterodimer to this compound stimulation.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human μ-opioid receptor and δ-opioid receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 and/or Hygromycin B).
-
Calcium Imaging Dye: Fluo-4 AM (Acetoxymethyl ester).
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Buffer (HBSS): Hanks' Balanced Salt Solution containing 20 mM HEPES, pH 7.4.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid (optional): To inhibit organic anion transporters.
-
Positive Control: A known opioid agonist, such as DAMGO.
-
Negative Control: Assay buffer with DMSO vehicle.
-
Instrumentation: Fluorescence microscope or a fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
Experimental Workflow Diagram
The following diagram outlines the major steps in the calcium imaging assay.
Step-by-Step Protocol
1. Cell Preparation
-
Seed HEK293 cells co-expressing μOR and δOR into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well.
-
Culture overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a confluent monolayer.
2. Preparation of Reagents
-
Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For each 10 mL of Assay Buffer (HBSS with 20 mM HEPES), add 20 µL of the 1 mM Fluo-4 AM stock solution (final concentration 2 µM).
-
Add 10 µL of 20% Pluronic F-127 to facilitate dye loading.
-
(Optional) Add probenecid to a final concentration of 2.5 mM to improve dye retention.
-
Vortex thoroughly to ensure complete mixing. Prepare this solution fresh for each experiment.
-
-
This compound Dilution Plate:
-
Perform serial dilutions of the 10 mM this compound stock solution in Assay Buffer to prepare a range of concentrations (e.g., from 1 nM to 10 µM).
-
Prepare dilutions of the positive control (DAMGO) and a vehicle control (Assay Buffer with the same final DMSO concentration as the highest this compound concentration).
-
3. Calcium Assay Procedure
-
Dye Loading:
-
Remove the culture medium from the 96-well plate.
-
Gently wash the cells once with 100 µL of Assay Buffer per well.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
De-esterification:
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer per well to remove excess dye.
-
Add 100 µL of fresh Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the Fluo-4 AM.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Set the instrument to record fluorescence intensity (Ex: 494 nm, Em: 516 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Add the this compound dilutions, positive control, and vehicle control to the respective wells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent signal decay.
-
4. Data Analysis
-
For each well, subtract the baseline fluorescence from the peak fluorescence intensity to determine the change in fluorescence (ΔF).
-
Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to obtain ΔF/F₀.
-
Plot the ΔF/F₀ values against the corresponding this compound concentrations.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound-induced calcium mobilization.
Troubleshooting
-
Low Signal:
-
Optimize cell seeding density.
-
Increase Fluo-4 AM concentration or incubation time.
-
Ensure complete de-esterification.
-
-
High Background:
-
Ensure thorough washing after dye loading.
-
Use phenol red-free medium for the assay.
-
-
No Response to this compound:
-
Confirm the expression and functionality of both μOR and δOR in the cell line.
-
Verify the concentration and integrity of the this compound stock solution.
-
Use a known agonist (positive control) to confirm cell responsiveness.
-
Conclusion
Calcium imaging is a robust and sensitive method for characterizing the functional activity of this compound at the μOR-δOR heterodimer. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the pharmacology of this and other biased opioid agonists. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. delta- and mu-opioid receptor mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CYM51010 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CYM51010 for various in vitro assays. This compound is a biased agonist for the μ-opioid receptor – δ-opioid receptor (MOR-DOR) heterodimer, exhibiting analgesic properties with a potentially reduced side-effect profile compared to conventional opioids.[1][2] Proper concentration selection is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a biased agonist that preferentially activates the G-protein signaling pathway upon binding to the MOR-DOR heterodimer.[1][2] It shows lower potency for β-arrestin recruitment, a pathway often associated with the adverse effects of opioids.[1]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
A2: A typical starting concentration for in vitro assays can range from low nanomolar to low micromolar. For functional assays like G-protein activation, concentrations around the EC50 (approximately 50 nM for the heterodimer) are a good starting point.[1] For initial screening of analogs or exploring dose-dependent effects, a broader range up to 10 µM has been used.[3][4]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[5] When preparing working solutions, it is important to consider the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.
Q4: Are there known off-target effects or cytotoxicity associated with this compound?
A4: While this compound shows selectivity for the MOR-DOR heterodimer, high concentrations may lead to off-target effects or cytotoxicity. It is crucial to perform concentration-response curves to identify the optimal window for specific and non-toxic effects in your experimental system. A study on various analogs of this compound used a concentration of 10 µM for screening.[3][4]
Quantitative Data Summary
The following table summarizes the reported concentrations and potencies of this compound in various in vitro assays. This data can serve as a guide for designing your experiments.
| Assay Type | Receptor Target | Cell Line/System | Reported Concentration/Potency | Reference |
| G-protein Activation ([³⁵S]GTPγS Binding) | MOR-DOR Heterodimer | Membranes from cells expressing μOR-δOR | EC₅₀ ≈ 50 nM | [1] |
| G-protein Activation ([³⁵S]GTPγS Binding) | μ-Opioid Receptor (MOR) | Membranes from cells expressing μOR | EC₅₀ ≈ 300 nM | [1] |
| G-protein Activation ([³⁵S]GTPγS Binding) | δ-Opioid Receptor (DOR) | Membranes from cells expressing δOR | EC₅₀ ≈ 300 nM | [1] |
| β-Arrestin Recruitment | MOR-DOR Heterodimer | Cells expressing μOR-δOR | EC₅₀ ≈ 8 µM | [1] |
| β-Arrestin Recruitment | μ-Opioid Receptor (MOR) | Cells expressing μOR | EC₅₀ ≈ 3 µM | [1] |
| β-Arrestin Recruitment | δ-Opioid Receptor (DOR) | Cells expressing δOR | EC₅₀ ≈ 3 µM | [1] |
| Receptor Internalization | MOR-DOR Heterodimer | Primary hippocampal cultures | 400 nM | [6] |
| Analog Screening | MOR-DOR, MOR, DOR | Cell-based impedance assay | 10 µM | [3][4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These are general protocols and may require optimization for your specific cell type and experimental conditions.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins upon agonist binding to the receptor.
Materials:
-
Cell membranes expressing the receptor of interest (MOR, DOR, or MOR-DOR heterodimer)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
GDP
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates
-
Scintillation cocktail
-
Plate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., DAMGO for MOR).
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted this compound or control.
-
50 µL of membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate completely and add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a plate scintillation counter.[7]
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated receptor.
Materials:
-
PathHunter® cells expressing the tagged GPCR of interest and β-arrestin-enzyme acceptor fusion
-
This compound stock solution (in DMSO)
-
Cell plating reagent
-
PathHunter® detection reagents
-
White, clear-bottom 384-well plates
-
Luminometer
Procedure:
-
Seed the PathHunter® cells into the 384-well plate at the desired density (e.g., 5,000-10,000 cells per well) and incubate overnight.
-
Prepare serial dilutions of this compound and a reference agonist in the appropriate assay buffer.
-
Add the compound dilutions to the cell plate.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare and add the PathHunter® detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the chemiluminescent signal using a plate luminometer.[8]
Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels upon GPCR activation.
Materials:
-
Cells expressing the receptor of interest (and potentially a promiscuous Gα protein like Gα16)
-
This compound stock solution (in DMSO)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Krebs buffer)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells into the assay plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence, then add the this compound dilutions and immediately begin kinetic reading of the fluorescence signal for several minutes.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the MOR-DOR heterodimer.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration in vitro.
Troubleshooting Guide
Caption: Troubleshooting common issues in this compound in vitro assays.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study of this compound, an Agonist for the µ–δ Opioid Receptor Heterodimer [jstage.jst.go.jp]
- 4. Structure-Activity Relationship Study of this compound, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
CYM51010 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of CYM51010 (also known as ML335). Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a biased agonist for the μ-opioid receptor – δ-opioid receptor (MOR-DOR) heterodimer, with an EC50 of 403 nM.[1][2] It is utilized in research for its analgesic effects, which are comparable to morphine but with a potentially reduced side effect profile, such as decreased tolerance development and withdrawal symptoms.[1][3]
Q2: How should I store the solid (powder) form of this compound?
A2: The solid form of this compound is stable for several weeks at ambient temperature during shipping.[3] For long-term storage, it is recommended to keep it in a dry, dark environment. Specific temperature recommendations are summarized in the table below.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO.[1] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes before storage.[4] Always protect solutions from light.[1][4] For detailed storage conditions, please refer to the table below.
Q4: What is the stability of this compound in aqueous solutions like PBS?
A4: this compound exhibits good stability in phosphate-buffered saline (PBS) at room temperature. It has a reported half-life of over 48 hours, with approximately 94.6% of the compound remaining intact after this period.[5]
Q5: How do I dissolve this compound for in vitro and in vivo experiments?
A5: For in vitro studies, this compound is highly soluble in DMSO (up to 100 mg/mL), though sonication may be required.[1] It is critical to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly affected by hygroscopic (water-absorbed) DMSO.[1] For in vivo experiments, working solutions should be prepared fresh on the day of use from a DMSO stock solution.[1][4] Several vehicle formulations can be used to create stable solutions or suspensions for administration (see Solubility Data table).
Data Presentation
Table 1: Storage Conditions Summary
| Form | Solvent | Temperature | Duration | Special Conditions |
| Solid (Powder) | N/A | 0 - 4 °C | Days to Weeks | Dry, protect from light |
| Solid (Powder) | N/A | -20 °C | Months to Years | Dry, protect from light |
| Stock Solution | In an appropriate solvent (e.g., DMSO) | -20 °C | Up to 1 month | Protect from light |
| Stock Solution | In an appropriate solvent (e.g., DMSO) | -80 °C | Up to 6 months | Protect from light |
Data sourced from MedKoo Biosciences and MedChemExpress.[1][3]
Table 2: Solubility Data
| Solvent System | Max Concentration Achieved | Resulting Solution | Recommended Use |
| DMSO | 100 mg/mL (244.78 mM) | Clear Solution | In Vitro Stock |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Clear Solution | In Vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.12 mM) | Suspension | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Clear Solution | In Vivo |
| 5% DMSO, 5% Tween-80, 90% PBS | ≥ 1.25 mg/mL (3.06 mM) | Clear Solution | In Vivo |
| PBS (at room temperature) | 58.6 µM | Clear Solution | In Vitro Buffer |
| DMEM + 10% FBS (at room temperature) | 66.1 µM | Clear Solution | In Vitro Media |
Data sourced from MedChemExpress and NIH Probe Reports.[1][5]
Troubleshooting Guides
Issue: The compound precipitated out of my aqueous solution.
-
Cause 1: Exceeded Solubility Limit. The concentration of this compound in your final aqueous buffer or media may be above its solubility limit (e.g., >58.6 µM in PBS).
-
Solution: Decrease the final concentration of this compound. Alternatively, for in vivo studies, consider using a formulation with co-solvents like PEG300 or Tween-80 to improve solubility.[1]
-
-
Cause 2: Improper Dissolution Technique. When preparing aqueous solutions from a DMSO stock, the compound can crash out if not mixed properly.
-
Solution: Add the DMSO stock to the aqueous buffer slowly while vortexing. Ensure the final percentage of DMSO is not too high for your experimental system, but sufficient to maintain solubility. For difficult preparations, gentle warming and/or sonication can aid dissolution.[1]
-
-
Cause 3: Low Temperature. Storing aqueous solutions at 4°C or below can cause the compound to precipitate.
Issue: I am observing inconsistent or weaker-than-expected activity in my experiments.
-
Cause 1: Compound Degradation. Improper storage of stock solutions (e.g., exposure to light, repeated freeze-thaw cycles) can lead to degradation.
-
Cause 2: Inaccurate Concentration. The use of hygroscopic DMSO for preparing the initial stock solution can lead to a lower-than-calculated concentration.[1]
-
Solution: Use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[1]
-
-
Cause 3: Adsorption to Plastics. Lipophilic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution.
-
Solution: Consider using low-adhesion microplates or tubes. Pre-rinsing pipette tips with the solution before transferring can also minimize loss.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 408.53 g/mol ) in a suitable vial. For example, to make 1 mL of a 10 mM solution, weigh 4.085 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the solid.
-
Dissolution: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into single-use, light-protecting vials and store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of an In Vivo Working Solution (2.5 mg/mL)
This protocol is based on the vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Preparation: Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Mixing Solvents: To prepare 1 mL of the final working solution, sequentially add the components in the following order, mixing thoroughly after each addition:
-
Add 400 µL of PEG300 to a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock and mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Final Formulation: Vortex the final mixture thoroughly. This procedure results in a 2.5 mg/mL clear solution.[1]
-
Use: Use the freshly prepared working solution for your experiment on the same day.[1][4]
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting logic for compound precipitation issues.
Caption: Conceptual signaling pathway for this compound as a MOR-DOR agonist.
References
Preventing CYM51010 degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of CYM51010 in experimental buffers. By addressing common questions and providing detailed troubleshooting protocols, this resource aims to ensure the integrity and reproducibility of your experiments involving this novel µ-δ opioid receptor heteromer-biased agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared in dimethyl sulfoxide (DMSO).[1] It is recommended to use newly opened, anhydrous DMSO to avoid introducing moisture, which can impact the solubility and stability of the compound.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored under light-protected conditions.[1]
Q2: How long can I store this compound stock solutions?
A2: The recommended storage duration for this compound stock solutions depends on the temperature:
-
At -80°C, stock solutions are stable for up to 6 months.[1]
-
At -20°C, the stability is reduced to 1 month.[1] Always protect the solutions from light.[1]
Q3: How stable is this compound in aqueous experimental buffers?
A3: this compound has been shown to be relatively stable in Phosphate Buffered Saline (PBS). One study found that it has a half-life of over 48 hours in PBS at room temperature, with 94.6% of the compound remaining after this period.[2] However, as this compound contains an ethyl ester functional group, it may be susceptible to hydrolysis under non-neutral pH conditions. It is crucial to consider the pH of your experimental buffer and the duration of your experiment.
Q4: What are the initial signs of this compound degradation in my experiments?
A4: The primary indicator of this compound degradation is a loss of biological activity. If you observe a diminished or inconsistent response in your assays compared to previous experiments or expected outcomes, compound degradation should be considered as a potential cause. Other signs can include the appearance of precipitates in your working solutions or a change in color, although these are less common.
Q5: Can I prepare and store diluted working solutions of this compound in aqueous buffers?
A5: It is highly recommended to prepare fresh working solutions of this compound from your DMSO stock for each experiment, especially for in vivo studies.[1] Storing diluted aqueous solutions is generally not advised due to the increased risk of hydrolysis and adsorption to container surfaces. If temporary storage is unavoidable, keep the solution on ice and use it within the same day.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues related to this compound degradation.
Problem: Reduced or No Agonist Activity
If you are observing lower-than-expected or no activity of this compound in your cellular or biochemical assays, follow these troubleshooting steps.
Workflow for Troubleshooting Reduced Agonist Activity
Caption: Troubleshooting workflow for reduced this compound activity.
Step-by-Step Troubleshooting:
-
Verify Stock Solution Integrity:
-
Question: How was your this compound stock solution stored and for how long?
-
Action: Confirm that the storage temperature and duration align with the recommendations in the table below. Ensure it was protected from light.
-
Solution: If the storage conditions were not optimal or the solution has expired, prepare a fresh stock solution from solid this compound.
-
-
Assess Working Solution Preparation:
-
Question: Was the aqueous working solution prepared fresh for the experiment?
-
Action: Avoid using pre-diluted aqueous solutions that have been stored, even for short periods.
-
Solution: Prepare a new working solution by diluting the DMSO stock directly into the experimental buffer immediately before use.
-
-
Evaluate Experimental Buffer:
-
Question: What is the pH of your experimental buffer?
-
Action: Measure the pH of your buffer. This compound contains an ester group that is more susceptible to hydrolysis at acidic or alkaline pH.
-
Solution: If the pH is outside the neutral range (7.2-7.4), consider adjusting it or using a different buffer system. For long-term experiments, re-evaluating buffer choice is critical.
-
-
Review Assay Conditions:
-
Question: How long is this compound incubated in the aqueous buffer during your assay?
-
Action: While stable for at least 48 hours in PBS, prolonged incubation at 37°C in other buffers, especially those containing esterases (e.g., serum-containing media), could lead to degradation.
-
Solution: If possible, design your experiment to minimize the incubation time of this compound in the aqueous buffer.
-
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation |
| Stock Solution Storage | Solvent | DMSO |
| Temperature | -80°C or -20°C (light-protected) | |
| Duration | Up to 6 months at -80°C; Up to 1 month at -20°C[1] | |
| Aqueous Solution Stability | Buffer | PBS (pH 7.2) |
| Temperature | Room Temperature | |
| Half-life | > 48 hours[2] | |
| % Remaining at 48h | 94.6%[2] | |
| Working Solution | Preparation | Prepare fresh for each experiment |
| Final DMSO Concentration | Keep below 0.5% in cell-based assays to avoid toxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: High-Level Overview of a this compound Stability Study in a Novel Buffer
Objective: To assess the stability of this compound in a specific aqueous experimental buffer over time.
Methodology:
-
Preparation of Test Solution: Prepare a working solution of this compound in the test buffer at the final experimental concentration. Also, prepare a control solution in PBS (pH 7.2).
-
Incubation: Incubate the test and control solutions at the desired experimental temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot from each solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine the degradation rate and half-life in the test buffer compared to the PBS control.
Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway Context
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. Degradation of the compound would prevent its interaction with the µ-δ opioid receptor heteromer, thereby inhibiting downstream signaling.
This compound Signaling Pathway
Caption: Intact this compound is required for receptor activation.
References
CYM51010 Technical Support Center: Off-Target Effects
Welcome to the technical support center for CYM51010. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental issues arising from the off-target effects of this compound. This compound is known as a selective agonist for the μ-opioid receptor-δ-opioid receptor (MOR-DOR) heterodimer, developed to provide analgesia with a potentially improved side-effect profile compared to conventional opioids.[1][2][3] However, like any pharmacological tool, it is not perfectly specific and understanding its interactions with other targets is critical for accurate data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments due to the known selectivity profile of this compound.
Q1: I am observing opioid-like effects that are not consistent with pure MOR-DOR heterodimer activation. What could be the cause?
A1: While this compound is biased towards the MOR-DOR heterodimer, it retains some activity at MOR and DOR monomers.[4] One study reported a potency ratio of 1 (MOR) / 4 (DOR) / 6 (MOR-DOR), indicating that at higher concentrations, direct activation of MOR and DOR homomers can occur.[5] This can manifest as classic opioid side effects such as locomotor sensitization, rewarding behaviors, and physical dependence, although these effects may be less pronounced than with agonists like morphine.[5][6]
-
Troubleshooting Tip: To isolate the heterodimer-specific effect, use the lowest effective concentration of this compound as determined by a dose-response curve in your model system. For mechanistic studies, consider using selective antagonists for MOR (e.g., CTAP) and DOR (e.g., naltrindole) to block the monomer contributions and confirm the effect is mediated by the heterodimer. The effects of this compound can be blocked by a non-selective opioid antagonist like naloxone.[4]
Q2: My experimental results show changes in neuronal excitability that seem unrelated to opioid signaling. Are there any known non-opioid off-targets?
A2: Yes, this compound (also referred to in literature as ML335) has been identified as a selective activator of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[6][7] Activation of these channels causes potassium efflux, leading to membrane hyperpolarization and a general reduction in cellular excitability. This is a distinct mechanism from its G-protein-mediated opioid receptor activity.
-
Troubleshooting Tip: If you observe unexpected inhibitory effects, especially at micromolar concentrations, consider the involvement of TREK channels. You can test this hypothesis by using a TREK channel blocker or by examining cells known to lack these specific channels. The EC50 for TREK activation is in the micromolar range (see Table 1), so these effects are more likely at higher concentrations of this compound.
Q3: I am conducting a broad screening assay and need to know which other receptors to consider for potential weak interactions.
A3: The publicly available data on broad off-target screening for this compound is limited. However, one report indicates it has very low activity at the serotonin receptor 5-HT5A, with over 99-fold selectivity for the MOR-DOR heterodimer over this receptor.[4] Its activity at the kappa-opioid receptor (KOR) is considered insignificant, as KOR-selective antagonists (e.g., nor-BNI) do not block its effects.[4] For comprehensive characterization, a broad secondary pharmacology screen (such as a Eurofins SafetyScreen or similar panel) is recommended to de-risk findings and rule out other confounding interactions.[8][9]
Quantitative Data Summary
The following table summarizes the known potency and selectivity of this compound at its primary on-targets and key off-targets. Note that values can vary between different assay systems and cell types.
| Target | Alias | Interaction Type | Potency (EC50) | Notes |
| Primary On-Target | ||||
| μ-δ Opioid Receptor Heterodimer | MOR-DOR | Agonist | 403 nM | The intended pharmacological target for analgesia.[4][6] |
| Opioid Off-Targets | ||||
| μ-Opioid Receptor | MOR, OPRM1 | Partial Agonist | ~1.5 - 2.4 µM | 37-fold less potent than at the heterodimer.[4] Can contribute to classic opioid side effects.[4] |
| δ-Opioid Receptor | DOR, OPRD1 | Agonist | ~1.1 µM | 2.7-fold less potent than at the heterodimer.[4] |
| Non-Opioid Off-Targets | ||||
| TREK-1 Potassium Channel | K2P2.1 | Activator | 14.3 µM | Can cause membrane hyperpolarization and reduce cellular excitability.[6][7] |
| TREK-2 Potassium Channel | K2P10.1 | Activator | 5.2 µM | Can cause membrane hyperpolarization and reduce cellular excitability.[6] |
| 5-Hydroxytryptamine Receptor 5A | 5-HT5A | Weak Interaction | >40 µM | >99-fold selectivity for MOR-DOR over this target, suggesting minimal interaction.[4] |
Key Experimental Protocols
1. [³⁵S]GTPγS Binding Assay for Opioid Receptor Activation
This functional assay measures G-protein activation following receptor agonism. It is a key method for characterizing the potency and efficacy of compounds like this compound at opioid receptors.
-
Objective: To quantify the activation of Gαi/o proteins by this compound at MOR, DOR, or MOR-DOR expressing membranes.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells (or other suitable cells) stably expressing the opioid receptor(s) of interest.
-
Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl₂, and saponin.
-
Reaction Mix: In a 96-well plate, combine cell membranes (10-20 µg), GDP (10-30 µM), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Basal binding is measured in the absence of an agonist. Data are typically normalized to basal levels and plotted against the log of the agonist concentration to determine EC50 and Emax values.[3]
-
2. Whole-Cell Patch-Clamp Electrophysiology for TREK Channel Activation
This assay directly measures the ion flow through TREK channels in the cell membrane, providing a functional readout of channel activation by this compound.
-
Objective: To determine if this compound activates TREK-1/TREK-2 channels and to quantify the potency (EC50) of this interaction.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) expressing the TREK channel of interest.
-
Pipette Solution (Internal): Prepare a solution mimicking the intracellular ionic environment, typically containing high potassium (e.g., 145 mM KCl), MgCl₂, EGTA, and HEPES.[10]
-
Bath Solution (External): Prepare a solution mimicking the extracellular environment (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).
-
Recording: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the cell at a holding potential (e.g., -60 mV).
-
Drug Application: Apply varying concentrations of this compound to the bath solution via a perfusion system.
-
Data Acquisition: Record the resulting outward current, which reflects the flow of K⁺ ions out of the cell through the activated TREK channels. Use a voltage ramp or step protocol to characterize the current-voltage relationship.
-
Data Analysis: Measure the peak outward current at a specific voltage for each concentration of this compound. Plot the normalized current against the log of the drug concentration to calculate the EC50.[10]
-
Visualizations
References
- 1. Targeting multiple opioid receptors – improved analgesics with reduced side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. ML 335 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 7. ML 335 | TREK, CATKLAMP activator | Hello Bio [hellobio.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. K2P2.1(TREK-1):activator complexes reveal a cryptic selectivity filter binding site - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with CYM51010
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with CYM51010.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is characterized as a biased agonist with a preference for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) heterodimer (MOR-DOR).[1][2][3][4][5] It has been shown to exhibit activity in cells expressing both MOR and DOR, but not in cells expressing only one of the receptors.[1][4] While it preferentially targets the heterodimer, it may also interact with MOR or DOR monomers or homodimers, which can contribute to its overall pharmacological profile.[3][5][6]
Q2: What is "biased agonism" and how does it relate to this compound?
Biased agonism refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a receptor. For G-protein coupled receptors (GPCRs) like the opioid receptors, the two primary signaling pathways are the G-protein pathway, associated with analgesic effects, and the β-arrestin pathway, which is often linked to adverse side effects and receptor desensitization.[7][8] this compound is considered a biased agonist, and understanding which pathway is being activated in your experimental system is crucial for interpreting results.[1][4]
Q3: Can this compound have off-target effects?
While this compound is designed to be selective for opioid receptors, like any small molecule, it has the potential for off-target effects. These effects could be receptor-independent or due to interactions with other receptors or cellular components.[9] If you observe results that are inconsistent with known opioid receptor signaling, it is important to consider and investigate potential off-target effects.
Troubleshooting Guide for Unexpected Results
Issue 1: Lower than expected or no response to this compound in a cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Density | Optimize cell density for your specific assay. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window.[10] |
| Incorrect Stimulation Time | The kinetics of this compound binding and signaling may vary. Perform a time-course experiment to determine the optimal stimulation time for your assay. Equilibrium for GPCR activation can take longer for some agonists.[10] |
| Inadequate Receptor Expression | If using a transient transfection system, verify the expression of both MOR and DOR. Negative results can occur if receptor expression is not optimal.[11] Consider using stable cell lines or alternative methods to confirm receptor expression. |
| Poor Compound Solubility | This compound may precipitate out of solution, especially at higher concentrations. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in your assay buffer.[2] Sonication or gentle heating may aid dissolution.[2] |
| Cell Line Integrity | Ensure the cell line used expresses functional MOR and DOR that can form heterodimers. Passage number can affect cell line performance. |
Issue 2: High background signal or constitutive activity in the assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Receptor Overexpression | Very high levels of receptor expression can sometimes lead to constitutive activity. Titrate the amount of receptor DNA used in transient transfections or select a stable cell line with appropriate expression levels. |
| Contaminated Reagents | Ensure all buffers and media are fresh and free of contaminants that might stimulate the cells. |
| Assay Buffer Composition | The choice of stimulation buffer is critical. For longer incubations (over 2 hours), it is recommended to use cell culture medium to avoid cellular stress.[10] |
Issue 3: Results are not reproducible between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Standardize cell seeding and handling procedures. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents are prepared consistently. |
| GPCR Dimerization Complexity | The formation of GPCR homo- and heterodimers can be dynamic and influenced by cellular conditions, adding a layer of complexity to reproducibility.[12][13] |
Experimental Protocols
General Protocol for a cAMP Assay to Measure Gαs/Gαi Coupling
This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay kit.
-
Cell Plating: Seed cells expressing MOR and DOR in a 96-well plate at a pre-determined optimal density.
-
Preparation: On the day of the assay, remove the culture medium and wash the cells with the appropriate stimulation buffer.
-
Antagonist Pre-incubation (Optional): To confirm the effect is receptor-mediated, pre-incubate a subset of wells with an antagonist like naloxone or naltrexone for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control. If studying Gαi coupling, co-stimulate with forskolin to induce cAMP production.
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time.
-
Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol of your specific cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the EC50.
Visualizing Signaling and Troubleshooting Workflows
Caption: Canonical signaling pathway of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Activity Relationship Study of this compound, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR - Structure, Function and Challenges - LubioScience [lubio.ch]
- 13. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
How to control for CYM51010 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM51010. The information is designed to help control for potential vehicle effects and ensure the validity of experimental results.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating confounding effects from the vehicle used to dissolve the compound.
Q1: My vehicle control group is showing an unexpected biological response. How can I determine if this is a true vehicle effect?
A1: An unexpected response in your vehicle control group can be concerning. Here’s a systematic approach to troubleshoot this issue:
-
Component Analysis: Scrutinize each component of your vehicle formulation. Solvents like DMSO, even at low concentrations, can have biological effects. Other components like Tween-80 or PEG300 can also influence cellular processes.
-
Dose-Response of Vehicle: If you suspect a particular component, run a dose-response experiment with just that component to see if it elicits the observed effect at the concentration used in your experiments.
-
Literature Review: Conduct a thorough literature search for known biological effects of your vehicle components in the specific cell line or animal model you are using.
-
Alternative Vehicle: Consider testing an alternative, structurally unrelated vehicle formulation to see if the effect persists. If the effect disappears with a different vehicle, it strongly suggests the original vehicle was the cause.
Q2: I am observing high variability in my results between experiments. Could the vehicle be a contributing factor?
A2: Yes, variability in vehicle preparation can lead to inconsistent experimental outcomes. To minimize variability:
-
Standardized Preparation: Prepare the vehicle and the this compound solution fresh for each experiment using a standardized, documented protocol.
-
Complete Dissolution: Ensure this compound is fully dissolved in the vehicle. Sonication or gentle warming may be necessary, but be mindful of potential degradation of the compound.[1] Any undissolved compound will lead to inaccurate dosing.
-
pH and Osmolality: For in vivo studies, ensure the final vehicle formulation is isotonic and at a physiological pH to avoid irritation or other non-specific effects at the injection site.
-
Storage: Store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and minimize freeze-thaw cycles.[1]
Q3: What are the best practices for choosing a vehicle for this compound for in vitro and in vivo studies?
A3: The ideal vehicle should effectively dissolve this compound while having minimal intrinsic biological activity.
-
In Vitro Studies: For cell-based assays, the final concentration of organic solvents like DMSO should be kept as low as possible (typically ≤ 0.1%) to avoid cytotoxicity or off-target effects. The vehicle control should contain the exact same concentration of the solvent as the this compound-treated group.
-
In Vivo Studies: The choice of vehicle depends on the route of administration. For intravenous injections, an aqueous-based vehicle is required. For intraperitoneal or oral administration, a wider range of vehicles can be used. It is crucial to include a vehicle-only control group that receives the same volume and follows the same administration schedule as the experimental group.[2][3][4][5]
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions and appropriate vehicle controls for both in vitro and in vivo experiments.
In Vitro Experiment: Preparation of this compound Working Solution and Vehicle Control
Objective: To prepare a working solution of this compound for cell-based assays and a corresponding vehicle control.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration using sterile cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution that contains the same final concentration of DMSO as the working solution.
-
For a 1:1000 dilution of the stock solution, the vehicle control should contain 0.1% DMSO in cell culture medium.
-
In Vivo Experiment: Vehicle Formulations for this compound
Objective: To provide examples of vehicle formulations for in vivo administration of this compound. The appropriate vehicle will depend on the specific experimental design and route of administration.
Important Considerations:
-
Prepare fresh on the day of the experiment.[1]
-
Ensure all components are sterile for parenteral administration.
-
The final formulation should be a clear solution or a homogenous suspension.
Table 1: Common In Vivo Vehicle Formulations for this compound
| Formulation | Components | Final Concentration | Recommended Route | Reference |
| Vehicle 1 | DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (IP), Oral (PO) | [1] |
| Vehicle 2 | DMSO, SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal (IP), Oral (PO) | [1] |
| Vehicle 3 | DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Intraperitoneal (IP), Oral (PO) | [1] |
| Vehicle 4 | DMSO, Tween 80, Saline | 6% DMSO, 5% Tween 80, 89% Saline | Subcutaneous (s.c.), Intraperitoneal (i.p.) | [6] |
Visualizations
Signaling Pathway of this compound
This compound is a biased agonist for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) heterodimer. Its binding initiates a signaling cascade that is thought to be responsible for its analgesic effects with a potentially reduced side-effect profile compared to traditional MOR agonists.
Caption: Signaling pathway of this compound as a biased agonist of the MOR-DOR heterodimer.
Experimental Workflow for Controlling Vehicle Effects
A robust experimental design is critical for differentiating the pharmacological effects of this compound from any potential effects of the vehicle.
References
CYM51010 In Vivo Half-Life and Metabolic Stability Technical Support Center
Welcome to the technical support center for researchers utilizing CYM51010 in in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and help ensure the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during in vivo experiments with this compound.
Q1: What is the expected in vivo half-life of this compound?
A1: Currently, there is no publicly available quantitative data on the in vivo half-life of this compound in any species. The half-life of a compound can be influenced by various factors, including the animal model, route of administration, and formulation. To determine the in vivo half-life in your specific experimental setup, a pharmacokinetic study is recommended. A general protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Q2: I am observing lower than expected efficacy or a shorter duration of action in my in vivo experiments. What could be the cause?
A2: Several factors could contribute to this observation:
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Metabolic Instability: While a related compound showed high stability in human liver microsomes, it exhibited only modest stability in mouse and rat microsomes. This suggests that this compound may be metabolized more rapidly in rodents, leading to a shorter half-life and duration of action. Consider conducting an in vitro metabolic stability assay with liver microsomes from your chosen species to assess this.
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Formulation Issues: Improper formulation can lead to poor solubility, precipitation upon injection, and altered pharmacokinetics. Ensure that this compound is fully dissolved in a suitable vehicle. Several vehicle formulations have been suggested for in vivo use and are detailed in the "Data Presentation" section.
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Route of Administration: The route of administration significantly impacts the bioavailability and subsequent efficacy of a compound. For instance, subcutaneous or intraperitoneal injections may lead to different pharmacokinetic profiles compared to intravenous administration.
Q3: How can I confirm that the observed effects in my experiment are mediated by the µ-δ opioid receptor (MOR-DOR) heterodimer?
A3: To confirm the mechanism of action, you can incorporate control groups in your study. Pre-treatment with a non-selective opioid antagonist, such as naloxone, should block the effects of this compound if they are opioid receptor-mediated. It has been noted that the antinociceptive effects of this compound were only partially blocked by naltrexone, suggesting a complex interaction.[1][2]
Q4: Are there any known species differences in the metabolism of this compound?
A4: While specific data for this compound is limited, a study on a similar compound found significant differences in metabolic stability between human, rat, and mouse liver microsomes. The compound was highly stable in human liver microsomes, but showed modest stability in mouse and rat microsomes. This suggests that the metabolic profile and, consequently, the in vivo half-life of this compound could vary between species.
Data Presentation
In Vivo Formulation Examples
Proper formulation is critical for achieving consistent results in in vivo experiments. The following table summarizes some of the vehicle compositions that can be used for dissolving this compound for in vivo administration.
| Protocol | Composition | Final Concentration | Solution Appearance | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | Suitable for most injection routes. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended solution | May require sonication to dissolve. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | Suitable for oral administration. |
| 4 | 5% DMSO, 5% Tween-80, 90% PBS | ≥ 1.25 mg/mL | Clear solution | A common vehicle for injections. |
Data sourced from MedChemExpress product information.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound in vitro.
Objective: To determine the rate at which this compound is metabolized by liver microsomal enzymes.
Materials:
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This compound
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Pooled liver microsomes (from the species of interest, e.g., mouse, rat, human)
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NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
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Acetonitrile (ACN) containing an internal standard (for quenching the reaction and for LC-MS/MS analysis)
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96-well plates
-
Incubator capable of maintaining 37°C
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LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the this compound stock solution to the microsome suspension to reach the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the MOR-DOR heterodimer.
Caption: Experimental workflow for determining in vivo half-life.
References
Validation & Comparative
A Comparative Guide to MOR-DOR Agonists: CYM51010 vs. MP135
For Researchers, Scientists, and Drug Development Professionals
The heterodimerization of mu-opioid receptors (MOR) and delta-opioid receptors (DOR) has emerged as a promising target for the development of novel analgesics with potentially improved side-effect profiles compared to traditional MOR agonists. This guide provides an objective comparison of two prominent MOR-DOR heterodimer-preferring agonists, CYM51010 and MP135, focusing on their performance backed by experimental data.
At a Glance: Key Performance Differences
| Feature | This compound | MP135 |
| Primary Target | MOR-DOR Heterodimer | MOR-DOR Heterodimer |
| Signaling Bias | Balanced/Slight β-arrestin bias | Strong G-protein bias |
| G-Protein Activation | Potent agonist | High-efficacy agonist |
| β-arrestin Recruitment | Weak partial agonist | Poor/very low efficacy |
| Reported In Vivo Effects | Antinociception with reduced tolerance | Antinociception, but may retain some side effects like respiratory depression and reward behavior[1] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and MP135 from in vitro functional assays. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus values are compiled from different studies.
G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, indicating G-protein activation.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Cell System |
| This compound | ~50 | Not consistently reported | Membranes from cells expressing MOR-DOR |
| MP135 | Not consistently reported | ~172% | Membranes from cells co-expressing human MOR and DOR |
EC₅₀ (Half-maximal effective concentration) indicates the potency of the agonist. A lower EC₅₀ value signifies higher potency. Eₘₐₓ (Maximum effect) indicates the efficacy of the agonist relative to a reference full agonist like DAMGO.
β-Arrestin 2 Recruitment (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin 2 to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
| Compound | EC₅₀ (µM) | Eₘₐₓ (% of DAMGO) | Cell System |
| This compound | ~8 | Partial Agonist | Cells expressing MOR-DOR |
| MP135 | Not reported | <20% | Cells co-expressing human MOR and DOR |
Signaling Pathways
Activation of the MOR-DOR heterodimer can initiate distinct downstream signaling cascades compared to the activation of MOR or DOR homomers. The signaling bias of an agonist, whether it preferentially activates G-protein-dependent or β-arrestin-dependent pathways, can significantly influence its pharmacological profile.
This compound Signaling Pathway
This compound is considered a relatively balanced agonist, capable of activating both G-protein and β-arrestin pathways, albeit with much lower potency for β-arrestin recruitment. Activation of the MOR-DOR heterodimer by this compound can lead to the recruitment of β-arrestin 2 and subsequent activation of the ERK/MAPK pathway. This β-arrestin-mediated signaling has been suggested to contribute to both the therapeutic and some of the adverse effects of opioids.
Caption: this compound signaling at the MOR-DOR heterodimer.
MP135 Signaling Pathway
MP135 is characterized as a G-protein biased agonist, showing high efficacy for G-protein activation with very poor recruitment of β-arrestin 2. This biased signaling profile is hypothesized to contribute to its potent analgesic effects while potentially reducing the incidence of β-arrestin-mediated side effects such as tolerance and respiratory depression. The downstream effects of MP135 are primarily driven by the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: MP135 G-protein biased signaling at the MOR-DOR heterodimer.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol outlines the general steps for a [³⁵S]GTPγS binding assay to measure G-protein activation by MOR-DOR agonists.
Workflow:
Caption: Workflow for a typical [³⁵S]GTPγS binding assay.
Detailed Method:
-
Membrane Preparation:
-
Crude membranes are prepared from cells stably co-expressing human MOR and DOR.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer, and protein concentration is determined.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (to a final concentration of 10-100 µM), cell membranes (typically 5-20 µg of protein), and varying concentrations of the test agonist (this compound or MP135).
-
The reaction is initiated by the addition of [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation.
-
-
Termination and Detection:
-
The binding reaction is terminated by rapid filtration of the assay mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then normalized to the maximal response of a reference full agonist (e.g., DAMGO).
-
Concentration-response curves are generated by plotting the specific binding against the logarithm of the agonist concentration.
-
EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.
-
PathHunter® β-Arrestin 2 Recruitment Assay
This protocol describes the general steps for the DiscoverX PathHunter® β-arrestin recruitment assay, a common method for measuring β-arrestin engagement.
Workflow:
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Detailed Method:
-
Cell Culture and Plating:
-
PathHunter® CHO-K1 cells stably co-expressing the ProLink™-tagged MOR-DOR heterodimer and the Enzyme Acceptor-tagged β-arrestin 2 are used.
-
Cells are cultured according to the manufacturer's instructions.
-
On the day before the assay, cells are seeded into white, clear-bottom 384-well microplates at a density of 5,000-10,000 cells per well.
-
-
Compound Preparation and Addition:
-
Test compounds (this compound, MP135) and a reference agonist (e.g., DAMGO) are prepared as stock solutions in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are prepared to generate a concentration-response curve.
-
A small volume (e.g., 5 µL) of each compound dilution is added to the respective wells of the cell plate.
-
-
Incubation:
-
The plate is incubated for 90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Detection:
-
The PathHunter® Detection Reagent is prepared according to the manufacturer's protocol.
-
After the incubation period, the detection reagent is added to each well.
-
The plate is incubated at room temperature for 60 minutes, protected from light, to allow for the development of the chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
The chemiluminescent signal is read using a plate luminometer.
-
The raw data (Relative Luminescence Units) are normalized to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Concentration-response curves are generated by plotting the normalized response against the logarithm of the compound concentration.
-
EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.
-
Conclusion
This compound and MP135 represent two important chemical scaffolds for the development of MOR-DOR heterodimer-targeted analgesics. While both compounds show preference for the heterodimer, they exhibit distinct signaling profiles. MP135's strong G-protein bias suggests it may offer a more favorable therapeutic window by minimizing β-arrestin-mediated side effects. However, in vivo studies indicate that MP135 may still retain some undesirable opioid-related effects. In contrast, this compound's more balanced profile, while less selective for G-protein signaling, has been shown to produce antinociception with reduced tolerance.
The choice between these or other MOR-DOR agonists will depend on the specific therapeutic goals and the desired balance between analgesic efficacy and the mitigation of side effects. Further research, including direct comparative studies and detailed in vivo characterization, is necessary to fully elucidate the therapeutic potential of these compounds and to guide the development of the next generation of safer and more effective opioid analgesics.
References
Validating CYM51010's Selectivity for the MOR-DOR Heteromer: A Comparative Guide
Introduction
The search for safer and more effective analgesics has led researchers to explore novel therapeutic targets beyond individual opioid receptors. One such promising target is the mu-delta opioid receptor (MOR-DOR) heteromer, a complex formed by the association of MOR and DOR protomers.[1] Activation of this heteromer is hypothesized to produce potent analgesia with a reduced side-effect profile compared to classical MOR agonists like morphine.[2][3] CYM51010 has emerged as a key chemical tool in this field, identified as a selective agonist for the MOR-DOR heteromer.[3][4] This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed protocols, to validate its selectivity.
Comparative Analysis of MOR-DOR Heteromer Agonists
This compound was identified through a high-throughput screening of a small-molecule library as a compound that showed activity in cells expressing both MOR and DOR, but not in cells expressing only one of the receptors.[3] Its antinociceptive effects are comparable to morphine, but it demonstrates significantly less tolerance and fewer withdrawal symptoms upon chronic administration.[2][5]
Several other compounds have been investigated for their activity at the MOR-DOR heteromer, providing a basis for comparison.
-
MP135 : A derivative of carfentanyl, MP135 has been identified as a more selective and potent agonist for the MOR-DOR heteromer compared to this compound.[6][7] It exhibits a bias towards G-protein signaling with low recruitment of β-arrestin2.[7] Despite its improved selectivity, in vivo studies have shown that MP135 still retains undesirable side effects such as respiratory depression and reward behavior.[6][7]
-
Bivalent Ligands (e.g., MDAN-21) : These molecules are designed with two pharmacophores connected by a linker; one acts as a MOR agonist and the other as a DOR antagonist.[7][8] This unique structure is intended to specifically target the heteromer. Such ligands have demonstrated the ability to produce analgesia with no development of tolerance.[2][7]
-
Classical Opioids (e.g., Morphine, DAMGO) : Interestingly, some studies have suggested that classical MOR agonists like morphine and DAMGO can be more potent and efficacious at inducing signaling (such as Ca2+ mobilization and [35S]GTPγS binding) in cells expressing MOR-DOR heteromers compared to cells expressing only MOR.[2]
Quantitative Data Comparison
The following table summarizes the functional activity of this compound and its comparators. Data is presented as EC50 (half-maximal effective concentration) and Emax (maximum effect) from functional assays. Lower EC50 values indicate higher potency.
| Compound | Target | Assay | EC50 (nM) | Emax (% of Control) | Selectivity Profile | Reference |
| This compound | MOR-DOR | [35S]GTPγS Binding | ~300 | Not specified | Heteromer-preferring agonist | [2] |
| MOR-DOR | β-arrestin Recruitment | ~3000 | Not specified | [2] | ||
| MP135 | MOR-DOR | [35S]GTPγS Binding | Not specified | Not specified | More selective than this compound; G-protein biased | [6][7] |
| Morphine | MOR, MOR-DOR | [35S]GTPγS Binding | Not specified | Not specified | MOR agonist with activity at the heteromer | [2] |
| DAMGO | MOR, MOR-DOR | [35S]GTPγS Binding | Not specified | Not specified | MOR agonist with activity at the heteromer | [2] |
Note: Direct comparative EC50/Emax values across different studies can be challenging due to variations in experimental conditions. The table reflects the reported characteristics.
Experimental Protocols for Selectivity Validation
The validation of a compound's selectivity for the MOR-DOR heteromer relies on a series of well-defined in vitro and in vivo assays.
Cell Culture and Receptor Expression
-
Objective : To generate cell lines that express individual opioid receptors (MOR or DOR) and co-express both (MOR-DOR).
-
Protocol :
-
HEK-293 or CHO cells are commonly used.
-
Cells are transfected with plasmids encoding human or rodent MOR, DOR, or both. Often, receptors are tagged with fluorescent proteins (e.g., mCherry, eGFP) or epitope tags (e.g., FLAG) to confirm expression and localization.
-
Stable cell lines are generated by selecting transfected cells with an appropriate antibiotic.
-
Receptor expression levels are confirmed via Western blot, flow cytometry, or fluorescence microscopy.
-
[³⁵S]GTPγS Binding Assay
-
Objective : To measure the activation of G-proteins upon agonist binding, a hallmark of opioid receptor activation.
-
Protocol :
-
Prepare cell membranes from the engineered cell lines expressing the receptor(s) of interest.[2]
-
Incubate the membranes (typically 20 μg of protein) with increasing concentrations of the test compound (e.g., this compound).[2]
-
Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the reaction mixture.
-
In the presence of an agonist, the activated Gα subunit will exchange GDP for [³⁵S]GTPγS.
-
The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the free nucleotide by rapid filtration.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
Selectivity Confirmation : The assay is repeated in the presence of MOR-selective antagonists (e.g., CTAP), DOR-selective antagonists (e.g., naltrindole), or a MOR-DOR heteromer-specific antibody. A significant reduction in agonist-stimulated binding only in the presence of the heteromer antibody confirms selectivity.[1][2]
-
β-arrestin Recruitment Assay
-
Objective : To measure the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway.
-
Protocol :
-
Use a commercially available assay system, such as PathHunter (DiscoverX) or Tango (Thermo Fisher).
-
Cells co-expressing the receptor(s) and a β-arrestin fusion protein (e.g., linked to a fragment of β-galactosidase) are used.
-
Upon agonist stimulation, β-arrestin is recruited to the receptor, leading to the complementation of the enzyme fragments and the generation of a detectable signal (chemiluminescent or fluorescent).
-
Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the test compound.[2]
-
In Vivo Antinociception Assays
-
Objective : To assess the analgesic properties of the compound in animal models.
-
Protocol :
-
Tail-flick or Hot Plate Test : These are common assays for measuring thermal pain response in rodents.[1]
-
Administer the test compound (e.g., this compound, morphine) systemically (e.g., subcutaneous injection) or directly into the central nervous system (e.g., intrathecal injection).[2]
-
At various time points post-administration, measure the latency of the animal to withdraw its tail from a heat source.
-
An increase in withdrawal latency indicates an antinociceptive effect.
-
Selectivity Confirmation : To confirm that the analgesic effect is mediated by the MOR-DOR heteromer, the antinociceptive activity of this compound can be challenged with MOR or DOR antagonists, or with the heteromer-specific antibody. A blockade of the effect specifically by the antibody provides strong evidence for heteromer-mediated analgesia.[2]
-
Visualizing Pathways and Workflows
MOR-DOR Heteromer Signaling Pathway
Caption: Signaling cascade following MOR-DOR heteromer activation by an agonist like this compound.
Experimental Workflow for Validating a MOR-DOR Selective Agonist
Caption: Step-by-step workflow for the identification and validation of a MOR-DOR heteromer-selective agonist.
Conclusion
This compound stands as a foundational tool for investigating the pharmacology of the MOR-DOR heteromer.[2] Experimental validation confirms its profile as a heteromer-biased agonist that produces significant analgesia with a favorable side-effect profile compared to morphine.[2][3] While newer compounds like MP135 may offer higher selectivity, they have not yet overcome all the liabilities of classical opioids.[7] The continued study of this compound and the development of analogs provide a promising avenue for creating a new class of analgesics that specifically leverage the unique signaling properties of the MOR-DOR heteromer to separate pain relief from adverse effects.[2][6]
References
- 1. Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study of this compound, an Agonist for the µ–δ Opioid Receptor Heterodimer [jstage.jst.go.jp]
- 7. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies toward safer mu opioid receptor drugs for pain management - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on CYM51010: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM51010, a μ-δ opioid receptor (MOR-DOR) heteromer-biased agonist, with other relevant opioid compounds. The information is based on published experimental data, offering an objective analysis of its performance and detailed methodologies for key experiments to facilitate the replication of findings.
This compound has been identified as a novel analgesic with a potentially improved side-effect profile compared to traditional opioids like morphine.[1][2][3] It preferentially activates MOR-DOR heteromers, which are thought to mediate analgesia with reduced tolerance and dependence.[3][4][5] This guide will delve into the quantitative data supporting these claims and provide the necessary protocols to independently verify these results.
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound in comparison to standard opioid receptor agonists.
Table 1: In Vitro Receptor Activation and Signaling
| Compound | Target | Assay | EC50 (nM) | Emax (% of Basal or Control) | Reference |
| This compound | MOR-DOR Heteromer | β-arrestin Recruitment | 403 | 1197 ± 31% of basal | [3][6] |
| MOR | β-arrestin Recruitment | >10,000 | ~500% of basal | [3] | |
| DOR | β-arrestin Recruitment | >10,000 | ~400% of basal | [3] | |
| MOR-DOR Heteromer | [³⁵S]GTPγS Binding | 130 | ~250% of basal | [3] | |
| MOR | [³⁵S]GTPγS Binding | >3,000 | ~150% of basal | [3] | |
| DOR | [³⁵S]GTPγS Binding | >3,000 | ~125% of basal | [3] | |
| Morphine | MOR | Various | - | - | [3][5] |
| MP135 | MOR-DOR Heteromer | G-protein Signaling | - | High | [4] |
| MOR | G-protein Signaling | - | <23% | [4] | |
| MOR-DOR Heteromer | β-arrestin Recruitment | - | Low | [4] |
Table 2: In Vivo Behavioral Effects in Rodent Models
| Compound | Assay | Species | Dose | Effect | Reference |
| This compound | Hot Plate Test (Analgesia) | Mouse | 10 mg/kg (i.p.) | Similar to morphine | [3] |
| Chronic Administration (Tolerance) | Mouse | 10 mg/kg/day for 7 days | Less tolerance than morphine | [3] | |
| Conditioned Place Preference (Reward) | Mouse | 2.5, 5, 10 mg/kg | Dose-dependent rewarding effects | [5][7] | |
| Locomotor Activity | Mouse | 10 mg/kg | Hyperactivity similar to morphine | [5] | |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | - | Attenuated mechanical hypersensitivity and thermal hyperalgesia | [4] | |
| Morphine | Hot Plate Test (Analgesia) | Mouse | 10 mg/kg (i.p.) | Significant antinociception | [3] |
| Chronic Administration (Tolerance) | Mouse | 10 mg/kg/day for 7 days | Significant tolerance development | [3] | |
| Conditioned Place Preference (Reward) | Mouse | 10 mg/kg | Strong rewarding effects | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.
β-Arrestin Recruitment Assay
This assay is used to determine the ability of a compound to induce the recruitment of β-arrestin to the activated receptor, a key step in G-protein coupled receptor (GPCR) desensitization and signaling.
Materials:
-
HEK293 cells stably co-expressing the μ-opioid receptor and the δ-opioid receptor, each tagged with a fragment of β-galactosidase (β-gal).
-
This compound and other test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
β-gal substrate (e.g., Gal-Screen™).
Procedure:
-
Seed the engineered HEK293 cells in 96-well plates and culture overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 90 minutes at 37°C.
-
Add the β-gal substrate according to the manufacturer's instructions.
-
Incubate for 60-120 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by an agonist-bound GPCR, providing a direct measure of receptor activation.
Materials:
-
Cell membranes prepared from cells expressing the receptor(s) of interest.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
Test compounds.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and test compounds in the binding buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of excess unlabeled GTPγS.
Conditioned Place Preference (CPP)
CPP is a behavioral assay used to assess the rewarding or aversive properties of a drug.
Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-conditioning (Day 1): Allow the animals to freely explore all three chambers for 15 minutes and record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-7):
-
On alternate days, administer the test compound (e.g., this compound) and confine the animal to one of the outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Post-conditioning (Day 8): Allow the animals to freely explore all three chambers for 15 minutes without any drug administration.
-
Analysis: The difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases is calculated as the CPP score, indicating the rewarding effect of the compound.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound at the MOR-DOR heteromer.
Caption: Workflow for a Conditioned Place Preference experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting multiple opioid receptors – improved analgesics with reduced side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Negative control experiments for CYM51010 studies
A comprehensive guide to designing and implementing robust negative control experiments is essential for researchers studying the effects of novel compounds. This guide focuses on the necessary negative controls for studies involving a G protein-coupled receptor (GPCR) agonist, using CYM51010 as a primary example. Due to discrepancies in the scientific literature where this compound is identified as both a µ-opioid receptor-delta-opioid receptor (µOR-δOR) heteromer agonist and in other contexts, a similar compound designation (CYM-5442) is used for a Sphingosine-1-phosphate receptor 1 (S1P1) agonist, this guide will provide principles applicable to GPCR agonist studies in general, with specific examples relevant to both systems.[1][2][3][4][5][6][7][8]
The objective is to ensure that the observed biological effects are specifically due to the agonist's interaction with its intended target receptor and not a result of off-target effects, experimental artifacts, or other confounding variables.
Comparison of Negative Control Strategies
Effective negative controls are fundamental to validating the specificity of a GPCR agonist's action. The choice of controls depends on the specific research question and the experimental system being used. Below is a comparison of common negative control strategies.
| Control Strategy | Description | Advantages | Limitations | Applicability |
| Vehicle Control | The solvent or carrier used to dissolve the agonist (e.g., DMSO, saline) is administered to the control group. | Simple to implement; accounts for any effects of the vehicle itself. | Does not control for off-target effects of the agonist molecule. | Essential for all in vitro and in vivo experiments. |
| Inactive Enantiomer/Analog | A stereoisomer or a structurally similar but biologically inactive analog of the agonist is used. | Controls for potential non-specific effects related to the chemical scaffold of the agonist. | A truly inactive and structurally similar analog may not be available. | Ideal for cell-based and in vivo studies to demonstrate target specificity. |
| Pharmacological Antagonist | A known antagonist for the target receptor is co-administered with the agonist. | Directly tests if the agonist's effects are mediated through the target receptor.[8] | The antagonist may have its own off-target effects or intrinsic activity. | Widely used in functional assays (in vitro and in vivo) to confirm the mechanism of action. |
| Genetic Knockout/Knockdown | Experiments are performed in cells or animals where the target receptor has been genetically removed (knockout) or its expression is reduced (knockdown, e.g., using siRNA). | Provides the most definitive evidence for the involvement of the target receptor.[4] | Can be time-consuming and expensive to generate; potential for developmental compensation in knockout models. | "Gold standard" for validating on-target effects in both in vitro and in vivo settings. |
| Non-expressing Cells | The agonist is tested on a parental cell line that does not express the target receptor. | Simple way to assess off-target effects in a cellular context. | The parental cell line may differ in other ways from the receptor-expressing cell line. | Commonly used in initial in vitro screening and characterization of agonists. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the specificity of a GPCR agonist.
Receptor Binding Assay
Objective: To determine if the agonist directly binds to the target receptor and to assess its binding affinity.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO or HEK293 cells expressing µOR and δOR, or S1P1).
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled antagonist for the target receptor (e.g., [³H]diprenorphine for opioid receptors or a specific radiolabeled S1P1 antagonist) at a fixed concentration.
-
Competition: Perform the incubation in the presence of increasing concentrations of the unlabeled agonist (e.g., this compound).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the agonist concentration to determine the inhibition constant (Ki).
Negative Controls:
-
Non-specific binding control: Incubate with an excess of a non-labeled, high-affinity ligand for the target receptor to determine the amount of non-specific binding.
-
Vehicle control: Use the vehicle in place of the agonist.
-
Non-expressing cell control: Use membranes from parental cells not expressing the receptor to ensure the binding is receptor-dependent.
Functional Assay: G-protein Activation ([³⁵S]GTPγS Binding Assay)
Objective: To measure the ability of the agonist to activate G-proteins coupled to the target receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.
-
Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Incubation: Incubate the membranes with increasing concentrations of the agonist in the assay buffer.
-
Termination: Stop the reaction by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS incorporated into the membranes.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.[4]
Negative Controls:
-
Basal activity control: Measure [³⁵S]GTPγS binding in the absence of any agonist.
-
Vehicle control: Use the vehicle in place of the agonist.
-
Antagonist control: Co-incubate the agonist with a known antagonist for the target receptor to demonstrate that the activation is receptor-mediated.
-
Non-expressing cell control: Use membranes from cells that do not express the receptor.
Downstream Signaling Assay (e.g., cAMP Measurement)
Objective: To measure the effect of the agonist on a downstream signaling pathway, such as the inhibition of adenylyl cyclase leading to decreased cAMP levels for Gi-coupled receptors.
Protocol:
-
Cell Culture: Culture cells expressing the target receptor.
-
Stimulation: Pre-treat the cells with an adenylyl cyclase activator (e.g., forskolin) and then stimulate with increasing concentrations of the agonist.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 for the inhibition of cAMP production.
Negative Controls:
-
Vehicle control: Treat cells with the vehicle instead of the agonist.
-
Forskolin-only control: To determine the maximum stimulated cAMP level.
-
Antagonist control: Co-treat with a specific antagonist to block the agonist's effect.
-
Non-expressing cell control: Use parental cells to ensure the effect is receptor-dependent.
Visualizations
Signaling Pathways and Experimental Logic
To clarify the relationships between the agonist, receptor, and downstream events, as well as the logic of the negative controls, the following diagrams are provided.
Caption: Generalized GPCR signaling pathway for a Gi-coupled receptor.
Caption: Experimental workflow for validating GPCR agonist specificity.
Caption: Logical relationships of key negative control experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Targeting multiple opioid receptors – improved analgesics with reduced side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study of this compound, an Agonist for the µ–δ Opioid Receptor Heterodimer [jstage.jst.go.jp]
- 7. Structure-Activity Relationship Study of this compound, an agonist for the µ-δ Opioid Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of CYM51010: A Comparative Analysis in Wild-Type versus Opioid Receptor Knockout Models
For researchers and professionals in the fields of pharmacology and drug development, understanding the precise molecular targets of novel therapeutic agents is paramount. CYM51010, a biased agonist for the μ-opioid receptor (MOR) - δ-opioid receptor (DOR) heteromer, has emerged as a promising analgesic with a potentially improved side-effect profile compared to traditional opioids. This guide provides a comprehensive comparison of the effects of this compound in wild-type animal models versus those lacking specific opioid receptors, supported by experimental data to elucidate its mechanism of action.
This compound is recognized for its analgesic properties, which are believed to be mediated through its selective action on MOR-DOR heteromers.[1][2] Studies in wild-type mice have demonstrated its efficacy in reducing pain, with a lower tendency to produce tolerance and withdrawal symptoms compared to morphine.[1][3] However, to definitively attribute these effects to the MOR-DOR heteromer, experiments in knockout animal models, which lack one or both of these receptors, are crucial.
Elucidating the Target: Evidence from Knockout Models
The primary evidence for this compound's specificity comes from biochemical assays using tissues from knockout mice. A key study by Gomes et al. (2013) investigated the ability of this compound to stimulate G-protein activity (measured by [³⁵S]GTPγS binding) in spinal cord membranes from wild-type, MOR knockout (μ k/o), and DOR knockout (δ k/o) mice.
In wild-type mice, this compound induced a robust, dose-dependent increase in [³⁵S]GTPγS binding.[1][4] This effect was partially attenuated in spinal cord membranes from both MOR knockout and DOR knockout mice, suggesting that the presence of both receptors is necessary for the full agonistic effect of this compound.[1][4] This finding strongly supports the hypothesis that this compound's primary mechanism of action is through the MOR-DOR heteromer.
Further in vivo studies in wild-type mice have shown that the antinociceptive effects of this compound are only partially blocked by a MOR-selective antagonist.[1][4] This contrasts with traditional MOR agonists like morphine, whose analgesic effects are completely abolished in MOR knockout mice. This partial antagonism further points towards the involvement of a receptor complex other than the MOR monomer, namely the MOR-DOR heteromer.
A study by Derouiche et al. (2020) utilized sophisticated double-fluorescent knock-in mice to visualize the internalization of MOR and DOR upon agonist stimulation. They observed that this compound induced the co-internalization of both MOR and DOR, providing visual evidence of its simultaneous engagement with both receptors, a hallmark of its action on the heteromer.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative studies of this compound.
Table 1: this compound-Induced G-Protein Activation ([³⁵S]GTPγS Binding) in Spinal Cord Membranes
| Animal Model | Basal [³⁵S]GTPγS Binding (% of Control) | [³⁵S]GTPγS Binding with this compound (10 µM) (% of Basal) |
| Wild-Type | 100 | ~160 |
| MOR Knockout (μ k/o) | 100 | ~130 |
| DOR Knockout (δ k/o) | 100 | ~125 |
Data extrapolated from Gomes et al. (2013). The reduced, but not absent, stimulation in knockout models suggests that while the heteromer is the primary target, some residual activity at the remaining receptor monomer might occur, or that the heteromer is the main functional unit for this compound's G-protein activation.[1][4]
Table 2: Antinociceptive Effects of this compound in Wild-Type Mice (Tail-Flick Assay)
| Treatment | Dose | Maximum Possible Effect (%MPE) |
| Vehicle | - | < 10% |
| This compound | 10 mg/kg, s.c. | ~80% |
| Morphine | 10 mg/kg, s.c. | ~90% |
| This compound + Naloxone (non-selective opioid antagonist) | 10 mg/kg + 1 mg/kg, i.p. | Significantly Reduced |
| This compound + MOR antagonist | 10 mg/kg + antagonist | Partially Reduced |
Data from Gomes et al. (2013). %MPE indicates the percentage of maximum possible effect in the tail-flick test, a measure of analgesia.[1]
Experimental Protocols
[³⁵S]GTPγS Binding Assay
-
Source: Gomes et al. (2013)
-
Tissues: Spinal cord membranes were prepared from wild-type, MOR knockout, and DOR knockout mice.
-
Procedure: Membranes (20 µg) were incubated in a solution containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM GDP. The reaction was initiated by adding 0.05 nM [³⁵S]GTPγS and varying concentrations of this compound. After incubation at 25°C for 60 minutes, the reaction was terminated by rapid filtration. The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting.
Tail-Flick Test for Antinociception
-
Source: Gomes et al. (2013)
-
Animals: Male C57BL/6J mice were used.
-
Procedure: A focused beam of radiant heat was applied to the ventral surface of the mouse's tail. The latency to flick the tail away from the heat source was measured. A cut-off time was set to prevent tissue damage. Baseline latencies were established before subcutaneous (s.c.) administration of this compound, morphine, or vehicle. Post-injection latencies were measured at various time points. The antinociceptive effect was calculated as the Maximum Possible Effect (%MPE).
Receptor Internalization Assay
-
Source: Derouiche et al. (2020)
-
Animals: Double-fluorescent knock-in mice expressing MOR-mCherry and DOR-eGFP.
-
Procedure: Primary hippocampal neurons were cultured from these mice. Live-cell imaging was performed using confocal microscopy. Neurons were treated with this compound, and the co-localization of MOR-mCherry and DOR-eGFP in intracellular vesicles was monitored over time to assess co-internalization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used to compare its effects.
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [PDF] Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Heteromerization of Endogenous Mu and Delta Opioid Receptors Induces Ligand-Selective Co-Targeting to Lysosomes | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of CYM51010: A Novel Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CYM51010, a novel pharmacological agent. Contrary to potential initial classifications, this compound is not a sphingosine-1-phosphate (S1P) receptor agonist. Instead, it is a biased agonist for the μ-opioid receptor – δ-opioid receptor (μOR-δOR) heterodimer.[1][2][3][4] This distinction is critical for understanding its unique pharmacological profile and potential therapeutic applications in pain management. This guide will objectively compare the performance of this compound with relevant alternatives, supported by experimental data, to assist researchers and drug development professionals in their work.
Mechanism of Action: A Paradigm Shift in Opioid Pharmacology
This compound represents a novel approach in opioid pharmacology by selectively targeting the heterodimeric complex of the μ-opioid and δ-opioid receptors.[3][4] This biased agonism is significant because traditional opioids, such as morphine, primarily act on the μ-opioid receptor homodimer. The activation of the μOR-δOR heteromer by this compound has been shown to produce potent antinociceptive (pain-relieving) effects, comparable to morphine, but with a potentially improved side-effect profile, including reduced development of tolerance.[3][4][5]
Comparative Performance Data
The following tables summarize the quantitative data from studies comparing this compound to other opioid receptor agonists.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | EC₅₀ (nM) |
| This compound | μ-opioid receptor – δ-opioid receptor heterodimer | β-arrestin recruitment assay | 403 |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[2]
Table 2: Comparative Antinociceptive Effects and Tolerance Development
| Compound | Primary Target(s) | Antinociceptive Effect | Tolerance Development (Chronic Administration) | Reference |
| This compound | μOR-δOR Heterodimer | Similar to Morphine | Reduced compared to Morphine | [3][4] |
| Morphine | μ-Opioid Receptor | Potent | Significant | [3][4] |
Experimental Protocols
The data presented above are derived from key experimental assays designed to characterize the activity of opioid receptor agonists.
β-Arrestin Recruitment Assay
This assay is a common method to screen for and characterize G-protein coupled receptor (GPCR) activation.
-
Cell Culture: CHO (Chinese Hamster Ovary) cells are co-transfected with DNA constructs encoding for the μ-opioid receptor, the δ-opioid receptor, and a β-arrestin-enzyme fragment conjugate.
-
Compound Addition: The cells are then treated with varying concentrations of the test compound (e.g., this compound).
-
Receptor Activation and Recruitment: Activation of the μOR-δOR heterodimer by an agonist leads to a conformational change in the receptor complex, promoting the recruitment of β-arrestin from the cytoplasm to the receptor.
-
Signal Detection: The proximity of the enzyme-tagged β-arrestin to the receptor results in a measurable signal (e.g., luminescence or fluorescence), which is proportional to the degree of receptor activation.
-
Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC₅₀ value.
In Vivo Antinociception and Tolerance Studies (Rodent Models)
These studies are crucial for evaluating the analgesic efficacy and the potential for tolerance development.
-
Animal Models: Mice or rats are used for these experiments.
-
Drug Administration: Animals are administered this compound, morphine, or a vehicle control, typically via systemic injection (e.g., intraperitoneal or subcutaneous).
-
Nociceptive Testing: Analgesic effects are measured using standardized tests such as the hot plate test or the tail-flick test. An increase in the latency to respond to the noxious stimulus indicates an antinociceptive effect.
-
Tolerance Induction: For tolerance studies, animals receive repeated doses of the drug over several days.
-
Assessment of Tolerance: After the chronic dosing regimen, the antinociceptive effect of a challenge dose of the drug is measured. A decrease in the analgesic response compared to the initial dose indicates the development of tolerance.
Signaling Pathway and Experimental Workflow
Signaling Pathway of the μOR-δOR Heterodimer
The following diagram illustrates the proposed signaling pathway activated by this compound at the μOR-δOR heterodimer.
Caption: Signaling pathway of this compound at the μOR-δOR heterodimer.
Experimental Workflow for a Cell-Based GPCR Agonist Assay
The diagram below outlines a typical workflow for evaluating a compound's agonist activity at a G-protein coupled receptor like the μOR-δOR heterodimer.
Caption: Workflow for a cell-based GPCR agonist assay.
Conclusion
This compound is a promising pharmacological tool and a potential scaffold for the development of novel analgesics.[3][4] Its unique mechanism of action, targeting the μOR-δOR heterodimer, offers the potential for effective pain relief with a reduced liability for tolerance compared to traditional μ-opioid receptor agonists like morphine.[3][4][5] Further research and development of compounds based on the this compound structure may lead to safer and more effective pain management therapies.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Activation of the Mu-Delta Opioid Receptor Heteromers Blocks Morphine Rewarding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of a Novel μ–δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CYM51010 in a Laboratory Setting
Absence of a specific Safety Data Sheet (SDS) for the opioid agonist CYM51010 necessitates adherence to general best practices for opioid disposal to ensure personnel safety and environmental protection. Researchers and drug development professionals must handle this compound with care, following established protocols for hazardous chemical waste.
Recommended Disposal Procedures
The primary recommendation for the disposal of unused opioids is through medicine take-back programs.[2][3] For a laboratory setting, this would translate to utilizing a licensed hazardous waste disposal service that is equipped to handle pharmaceutical and chemical waste.
In the absence of a readily available take-back program or a licensed disposal service, the FDA provides guidance on in-house disposal.[2] For a potent opioid compound like this compound in a research setting, this should be considered a last resort and performed with stringent safety measures. The recommended procedure involves rendering the compound unusable and non-retrievable. This can be achieved by mixing the this compound with an unpalatable substance such as cat litter or coffee grounds, placing the mixture in a sealed container, and then disposing of it in the trash.[2] However, given the research context, chemical destruction might be a more appropriate in-lab method. This should only be carried out by trained personnel in a controlled environment and in accordance with all local, state, and federal regulations.
It is crucial to note that flushing of unused medications is generally discouraged unless specifically stated on the product's labeling. The FDA does maintain a "flush list" for certain medications, primarily potent opioids, where the risk of accidental ingestion outweighs the potential environmental impact.[4] However, without a specific directive for this compound, this method should be avoided.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided below to aid in handling and risk assessment.
| Property | Value | Source |
| Formula | C25H32N2O3 | [1] |
| Molar Mass | 408.542 g·mol−1 | [1] |
| CAS Number | 1069498-96-9 | [1] |
| Appearance | Solid | [5] |
| Solubility | 10 mM in DMSO | [5] |
| EC50 | 403 nM | [6] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the provided search results. In the absence of specific protocols, standard laboratory procedures for the handling and disposal of potent, non-hazardous chemical waste should be followed, in conjunction with the general guidelines for opioid disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these general principles for opioid disposal and exercising caution, researchers can ensure the safe and responsible management of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safe Opioid Use, Storage, and Disposal Strategies in Cancer Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Opioid Disposal - Remove the Risk Outreach Toolkit | FDA [fda.gov]
- 4. gao.gov [gao.gov]
- 5. This compound |CAS:1069498-96-9 Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Handling CYM51010
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like CYM51010, a synthetic opioid agonist. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound is a solid powder and a potent synthetic opioid agonist.[1] Due to its pharmacological activity, it requires careful handling to prevent accidental exposure, which could occur through inhalation, dermal contact, or ingestion. Adherence to stringent safety protocols is crucial for mitigating these risks.
Personal Protective Equipment (PPE) for Handling this compound
A risk assessment should always be performed to determine the appropriate level of personal protective equipment. For handling this compound in a powdered form, the following PPE is recommended to create a barrier between the researcher and the compound.
| PPE Component | Specification | Rationale |
| Gloves | Double Nitrile Gloves | Prevents skin contact. Double gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety Goggles or Face Shield | Protects mucous membranes of the eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or P100 Respirator | Essential for handling powders to prevent inhalation of aerosolized particles.[2] |
| Body Protection | Disposable Gown with Long Sleeves and Closed Cuffs | Protects skin and personal clothing from contamination.[3] |
| Footwear | Closed-toe Shoes and Shoe Covers | Prevents contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan for Safe Handling
Following a systematic workflow is critical to minimize the risk of exposure during the handling of this compound.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
All manipulations of powdered this compound, including weighing and reconstituting, must be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.[4]
-
Ensure that a spill kit specifically for potent compounds is readily available.
2. Weighing and Reconstitution:
-
Don all required PPE before entering the designated handling area.
-
Use dedicated spatulas and weighing boats for this compound.
-
Carefully weigh the desired amount of the compound, minimizing the creation of dust.
-
For reconstitution, add the solvent slowly to the powder to avoid splashing.
-
Cap and vortex the solution until fully dissolved.
3. Experimental Use:
-
When transferring solutions of this compound, use positive displacement pipettes to prevent aerosol generation.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Work on a disposable absorbent bench liner to contain any potential spills.
4. Decontamination and Cleaning:
-
After handling, decontaminate all surfaces and equipment with a suitable detergent and water. Avoid using bleach on powdered compound spills as it may aerosolize the particles.[4]
-
Wipe down the work area in the fume hood or glove box.
-
Carefully doff PPE, removing gloves last, and dispose of it in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work and removing PPE.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain and Clean:
-
For a solid spill , gently cover the powder with a damp paper towel to avoid generating dust.
-
For a liquid spill , cover with absorbent material from the spill kit.
-
Work from the outside of the spill inwards, cleaning the area with a detergent solution.
-
Collect all contaminated materials in a sealed, labeled hazardous waste bag.
-
-
Decontaminate: Thoroughly decontaminate the spill area and any affected equipment.
-
Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential diversion.
-
Solid Waste:
-
All disposable PPE, weighing boats, and other contaminated solid materials should be collected in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
-
Empty Vials:
-
Empty vials that contained this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vials can then be disposed of in the appropriate glass waste container.
-
-
Final Disposal:
-
All hazardous waste containing this compound should be disposed of through the institution's hazardous waste management program, which will typically involve incineration by a licensed facility. For larger quantities, a DEA-registered reverse distributor may be required.[5]
-
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against fentanyl & other opioids [dupont.com]
- 4. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
